DL-Acetylshikonin
Description
Acetylshikonin has been reported in Arnebia decumbens, Arnebia euchroma, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFXUXZJJKTDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909976 | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4 | |
| Record name | Acetylshikonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkannin, monoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetylshikonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ARNEBIN-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to DL-Acetylshikonin: Natural Sources, Isolation Methodologies, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DL-acetylshikonin, a bioactive naphthoquinone derivative with significant therapeutic potential. The document details its natural origins, outlines advanced isolation and purification techniques, and elucidates the key signaling pathways through which it exerts its biological effects. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate critical experimental workflows and signaling cascades to facilitate a deeper understanding of the subject matter.
Natural Sources of this compound
This compound is predominantly found in the roots of various plant species belonging to the Boraginaceae family. These plants have a long history of use in traditional medicine, particularly in Asia. The primary genera known to produce acetylshikonin and related naphthoquinones include Lithospermum, Arnebia, Onosma, Echium, and Alkanna.
Among the most well-documented sources are:
-
Arnebia euchroma (Royle) Johnst.: Often referred to as "soft zicao," this is a significant source of acetylshikonin. Studies have reported a considerable content of acetylshikonin in its roots, making it a primary subject for isolation studies.
-
Lithospermum erythrorhizon Siebold & Zucc.: Known as "purple gromwell" or "zicao," this plant is another major source of acetylshikonin and other shikonin derivatives.[1] Its roots are characterized by their vibrant purple-red color, which is attributed to these naphthoquinone pigments.
-
Arnebia guttata Bunge: This species is also recognized as a natural source of acetylshikonin.
-
Onosma species: Various species within the Onosma genus have been identified to contain acetylshikonin, albeit in potentially different concentrations compared to Arnebia and Lithospermum.[2]
The concentration of acetylshikonin can vary significantly between different species and even within the same species due to factors such as geographical location, growing conditions, and harvesting time.
Isolation and Purification Methodologies
The isolation of acetylshikonin from its natural sources requires multi-step processes involving extraction and chromatographic purification. The choice of method depends on factors such as the starting material, desired purity, and available instrumentation.
Extraction Techniques
2.1.1. Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is an efficient method for extracting shikonin and its derivatives from plant material. The use of ultrasonic waves enhances solvent penetration into the plant tissue and facilitates the release of target compounds, often with reduced extraction times and solvent consumption compared to conventional methods.
Table 1: Quantitative Data on Acetylshikonin Content in Various Plant Species
| Plant Species | Part Used | Acetylshikonin Content (mg/g of dry weight) | Reference |
| Arnebia euchroma (Royle) Johnst. | Root | 19.7 ± 0.66 | [2] |
| Lithospermum erythrorhizon Sieb. et Zucc. | Root | 7.49 ± 0.11 | [2] |
| Arnebia guttata Bunge | Root | 1.36 ± 0.04 | [2] |
| Onosma paniculatum Bur. et Franch. | Root | 2.86 ± 0.03 | [2] |
| Onosma waltonii Duthic | Root | 2.60 ± 0.13 | [2] |
| Onosma exsertum Hemsl. | Root | Not specified, but present | [2] |
| Onosma confertum W.W. Smith | Root | 0.123 ± 0.002 | [2] |
Experimental Protocol: Ultrasound-Assisted Extraction of Shikonin Derivatives
This protocol is adapted from optimized methods for shikonin and can be applied for the extraction of acetylshikonin.[3][4]
-
Sample Preparation: The dried roots of the plant material (e.g., Arnebia euchroma) are ground into a fine powder (approximately 80 mesh).
-
Solvent Selection: 95% ethanol is a commonly used and effective solvent.
-
Extraction Parameters:
-
Procedure: a. Place 10 g of the powdered plant material into a beaker. b. Add 110 mL of 95% ethanol. c. Place the beaker in an ultrasonic bath and sonicate for 87 minutes at 39°C with a power of 93 W. d. After extraction, filter the mixture to separate the extract from the plant debris. e. The filtrate can be concentrated under reduced pressure to yield the crude extract containing acetylshikonin.
Chromatographic Purification
2.2.1. Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique for isolating and purifying specific compounds from a mixture. A simple and rapid preparative HPLC method has been developed for the isolation of acetylshikonin from cell suspension cultures of Arnebia euchroma.[5][6]
Table 2: Performance of Preparative HPLC for Acetylshikonin Isolation [5][6]
| Parameter | Value |
| Purity of Isolated Acetylshikonin | >98% |
| Recovery | 94.7 - 96.8% |
| Repeatability (%RSD) | 1.74 |
| Limit of Detection (LOD) | 0.063 µg/mL |
| Limit of Quantification (LOQ) | 0.209 µg/mL |
Experimental Protocol: Preparative HPLC for Acetylshikonin
-
Sample Preparation: The crude extract obtained from the initial extraction is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
HPLC System and Column: A preparative HPLC system equipped with a C18 column is used.
-
Mobile Phase: A mixture of acetonitrile and methanol (95:5, v/v) is used as the mobile phase in an isocratic mode.[5][6]
-
Chromatographic Conditions:
-
Flow Rate: A typical flow rate for preparative purposes on a corresponding column would be in the range of 5-20 mL/min, which needs to be optimized based on the column dimensions.
-
Detection Wavelength: Detection is typically performed in the visible range, around 520 nm for shikonin derivatives.
-
Injection Volume: This depends on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection: The fraction corresponding to the acetylshikonin peak is collected.
-
Post-Purification: The collected fraction is concentrated under reduced pressure to remove the solvent and obtain the purified acetylshikonin.
2.2.2. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. It has been successfully applied to the separation and purification of shikonin and its derivatives from plant extracts.[7][8]
Experimental Protocol: HSCCC for Shikonin Derivatives
-
Solvent System Selection: The choice of a suitable two-phase solvent system is critical for successful HSCCC separation. A common system for shikonin derivatives is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio needs to be determined experimentally to achieve a suitable partition coefficient (K) for acetylshikonin.
-
HSCCC Apparatus Preparation: The coil of the HSCCC instrument is first filled with the stationary phase. The mobile phase is then pumped through the coil while the apparatus is rotating at a specific speed.
-
Sample Injection: The crude extract is dissolved in a mixture of the stationary and mobile phases and injected into the system.
-
Elution and Fraction Collection: The mobile phase is continuously pumped through the coil, and the eluent is collected in fractions.
-
Analysis of Fractions: The collected fractions are analyzed by analytical HPLC to identify those containing pure acetylshikonin.
-
Solvent Removal: The fractions containing the pure compound are combined and the solvent is removed to yield the purified acetylshikonin.
Biological Mechanisms of Action: Signaling Pathways
Acetylshikonin exhibits a range of pharmacological activities, with its anticancer effects being of particular interest. It induces apoptosis (programmed cell death) in various cancer cell lines through the modulation of specific signaling pathways.
Induction of Apoptosis via the Intrinsic Pathway
Acetylshikonin is known to trigger the mitochondrial-mediated intrinsic pathway of apoptosis. This process involves the regulation of the Bcl-2 family of proteins and the subsequent activation of a cascade of caspases.
-
Regulation of Bcl-2 Family Proteins: Acetylshikonin treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[1][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.
-
Mitochondrial Disruption and Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation Cascade: In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[1][9][10]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Acetylshikonin has been shown to inhibit this pathway, contributing to its anti-tumor effects.
-
Inhibition of PI3K and Akt: Acetylshikonin treatment has been observed to decrease the phosphorylation of PI3K and Akt, thereby inactivating them.
-
Downregulation of mTOR: The inactivation of Akt leads to the downstream suppression of mTOR, a key regulator of protein synthesis and cell growth.
-
Cell Cycle Arrest and Apoptosis: Inhibition of the PI3K/Akt/mTOR pathway by acetylshikonin can lead to cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization Extraction of Shikonin Using Ultrasound-Assisted Response Surface Methodology and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
DL-Acetylshikonin: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-acetylshikonin, a racemic mixture of acetylshikonin, is a naphthoquinone derivative that has garnered significant interest in the scientific community for its potent biological activities, particularly its anticancer properties. As a derivative of shikonin, a natural compound isolated from the roots of plants from the Boraginaceae family, this compound offers a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical structure and synthesis pathways of this compound, tailored for professionals in research and drug development.
Chemical Structure of this compound
This compound is the racemic form of acetylshikonin. The chemical structure is formally described as (±)-acetic acid 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-enyl ester. The molecule consists of a naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) core, which is crucial for its biological activity, attached to an acetylated isohexenyl side chain at the C-2 position. The presence of the chiral center at the C-1' position of the side chain gives rise to the enantiomeric forms.
The Multifaceted Mechanism of Action of DL-Acetylshikonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has garnered significant attention for its potent anti-inflammatory and anticancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Anticancer Mechanisms of Action
This compound exerts its anticancer effects through a variety of mechanisms, primarily centered around the induction of programmed cell death, inhibition of pro-survival signaling pathways, and cell cycle arrest.
Induction of Programmed Cell Death
This compound has been shown to induce multiple forms of programmed cell death in cancer cells, including apoptosis, necroptosis, and autophagy-dependent apoptosis.
Apoptosis: A primary mechanism of this compound-induced cell death is the activation of the intrinsic apoptotic pathway. This is often initiated by the accumulation of intracellular reactive oxygen species (ROS).[2][3] The increased ROS levels lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and AIF from the mitochondria into the cytosol.[3] This triggers a caspase cascade, involving the activation of caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of PARP and DNA fragmentation.[2][3] The modulation of Bcl-2 family proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, is also a key feature of this process.[2][3]
Necroptosis: In non-small cell lung cancer (NSCLC) cells, this compound has been found to induce necroptosis, a form of programmed necrosis.[1] This process is initiated by the downregulation of glutathione peroxidase 4 (GPX4) and subsequent lipid peroxidation.[1] The core of this pathway involves the phosphorylation and activation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like kinase (MLKL).[1] The activation of this RIPK1/RIPK3/MLKL signaling cascade leads to cell swelling, membrane rupture, and necrotic cell death.[1]
Autophagy-Dependent Apoptosis: In acute myeloid leukemia (AML) cells, this compound induces apoptosis that is dependent on the activation of autophagy.[4] This is characterized by the increased formation of autophagosomes and the conversion of LC3B-I to LC3B-II.[4] The induction of autophagy is mediated by the activation of the LKB1/AMPK signaling pathway and the suppression of the PI3K/Akt/mTOR pathway.[4]
Inhibition of Pro-Survival Signaling Pathways
This compound targets several critical signaling pathways that are often dysregulated in cancer, promoting cell survival, proliferation, and metastasis.
STAT3 and EGFR Signaling: In non-small cell lung cancer, this compound has been shown to dually inhibit both the Signal Transducer and Activator of Transcription 3 (STAT3) and the Epidermal Growth Factor Receptor (EGFR) pathways.[5][6] It inhibits the phosphorylation of both STAT3 and EGFR, leading to a reduction in their activity.[5][6] This dual inhibition contributes to decreased cell survival and proliferation.[5] In melanoma, shikonin, a closely related compound, has been shown to inhibit STAT3 phosphorylation and homo-dimerization, leading to reduced nuclear localization and decreased expression of STAT3-targeted genes involved in survival and metastasis, such as Mcl-1, Bcl-2, and MMP-2.[7][8]
PI3K/Akt/mTOR Signaling: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is frequently hyperactivated in cancer. This compound has been demonstrated to inhibit this pathway in various cancer types, including colorectal cancer and acute myeloid leukemia.[4][9] By suppressing the phosphorylation of key components like PI3K and Akt, it downregulates the activity of mTOR, a master regulator of protein synthesis and cell growth.[9]
NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. This compound has been found to inhibit the NF-κB signaling pathway in human chronic myelocytic leukemia cells by preventing the phosphorylation of IκBα and IKKα/β.[2] This leads to the suppression of NF-κB activity and contributes to the induction of apoptosis.[2]
Cell Cycle Arrest
This compound can halt the progression of the cell cycle in cancer cells, preventing their division and proliferation. It has been reported to induce cell cycle arrest at different phases depending on the cell type. For instance, it causes G2/M phase arrest in chondrosarcoma, leukemia, and hepatocellular carcinoma cells, S phase arrest in human chronic myelocytic leukemia cells, and G0/G1 phase arrest in colorectal cancer cells.[1][9][10][11] This cell cycle arrest is often associated with the modulation of cell cycle regulatory proteins.[12]
Anti-Inflammatory Mechanism of Action
The anti-inflammatory effects of this compound are linked to its ability to modulate key inflammatory pathways and mediators. It has been shown to downregulate the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and MCP-1.[12][13] The underlying mechanisms include the upregulation of Heme Oxygenase-1 (HO-1) and Nrf2, and the downregulation of iNOS and COX-2.[12][13] Furthermore, its inhibitory effect on the NF-κB signaling pathway is a significant contributor to its anti-inflammatory properties.[12] In the context of inflammasomes, which are key components of the innate immune response, the related compound shikonin has been shown to directly inhibit caspase-1, a critical enzyme for the activation of pro-inflammatory cytokines IL-1β and IL-18.[14]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| K562 | Chronic Myelocytic Leukemia | 2.03 | 24 | [2] |
| K562 | Chronic Myelocytic Leukemia | 1.13 | 48 | [2] |
| Various Human Cancer Cell Lines | Multiple | 1.09 - 7.26 | Not Specified | [10][11] |
| HT29 | Colorectal Cancer | 60.82 µg/mL (~177 µM) | 24 | [9] |
| HT29 | Colorectal Cancer | 30.78 µg/mL (~89 µM) | 48 | [9] |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |
| Chondrosarcoma & Leukemia Cells | Chondrosarcoma, Leukemia | Not Specified | G2/M and S phase arrest | [1] |
| NSCLC Cells | Non-Small Cell Lung Cancer | Not Specified | G2/M phase arrest | [1] |
| K562 | Chronic Myelocytic Leukemia | Not Specified | S phase arrest | [2] |
| MHCC-97H | Hepatocellular Carcinoma | Not Specified | G2/M phase arrest | [10][11] |
| HT29, DLD-1, Caco-2 | Colorectal Cancer | Not Specified | G0/G1 phase arrest | [12] |
Key Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., K562, HT29, NSCLC cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for specific time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-STAT3, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Necroptosis pathway activated by this compound.
Caption: Inhibition of pro-survival signaling by this compound.
Caption: Workflow for analyzing this compound-induced apoptosis.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylshikonin exerts anti-tumor effects on non-small cell lung cancer through dual inhibition of STAT3 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin [frontiersin.org]
- 9. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 10. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 12. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Shikonin Suppresses NLRP3 and AIM2 Inflammasomes by Direct Inhibition of Caspase-1 | PLOS One [journals.plos.org]
DL-Acetylshikonin: A Comprehensive Review of its Pharmacological Properties and Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
DL-acetylshikonin, a naphthoquinone compound primarily extracted from the roots of plants in the Boraginaceae family, such as Lithospermum erythrorhizon, has garnered significant attention for its diverse and potent pharmacological effects.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties, mechanisms of action, and experimental data related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Anti-Cancer Activities
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, targeting key signaling pathways involved in cell growth, survival, and death.
Induction of Apoptosis and Necroptosis
Acetylshikonin is a potent inducer of programmed cell death. In non-small cell lung cancer (NSCLC) cells, it has been shown to induce necroptosis by increasing the phosphorylation of RIPK1, RIPK3, and MLKL.[5] This process is initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential imbalance and subsequent cell death.[5] Furthermore, acetylshikonin triggers apoptosis in various cancer cell lines, including oral cancer, leukemia, colorectal cancer, and hepatocellular carcinoma, often through ROS-mediated caspase activation.[5][6][7]
Cell Cycle Arrest
A common mechanism underlying the anti-cancer activity of acetylshikonin is its ability to induce cell cycle arrest. In colorectal cancer cells, it causes G0/G1 phase arrest.[3][8] In chondrosarcoma and leukemia cells, treatment with acetylshikonin leads to cell cycle arrest in the G2/M and S phases.[5] Studies on human hepatocellular carcinoma cells and NSCLC cells have specifically shown G2/M phase arrest.[5][9] This cell cycle blockade is often associated with the modulation of key regulatory proteins like CDK1 and cyclin B1.[5]
Inhibition of Key Signaling Pathways
The anti-neoplastic effects of this compound are mediated through the modulation of several critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: In colorectal cancer, acetylshikonin has been found to suppress tumor growth by inhibiting the PI3K/Akt/mTOR signaling pathway.[3][8] This pathway is crucial for cell proliferation, growth, and survival.
-
NF-κB Pathway: Acetylshikonin has been shown to inhibit the NF-κB signaling pathway in pancreatic cancer cells.[10] By suppressing NF-κB activity, it can reduce the expression of genes involved in inflammation and cell survival.[10] In colorectal cancer, it inhibits proliferation through the NF-κB pathway.[3]
-
MAPK Pathway: The anti-cancer effects of acetylshikonin in oral squamous cell carcinoma are mediated through the JNK and p38 mitogen-activated protein kinase (MAPK) pathway, triggered by an excess of ROS.[3]
-
TOPK Signaling Pathway: In diffuse large B-cell lymphoma, acetylshikonin suppresses cell growth by targeting the T-lymphokine-activated killer cell-originated protein kinase (TOPK) signaling pathway.[11]
Anti-Inflammatory Activities
This compound exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response. It has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and inducible NO synthase (iNOS) in RAW 264.7 cells through the NF-κB pathway.[3] Additionally, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[3] In rat neutrophils, acetylshikonin inhibits the production of thromboxane B2 and leukotriene B4.[3]
Other Pharmacological Activities
Beyond its anti-cancer and anti-inflammatory effects, this compound has been reported to possess a broad spectrum of other pharmacological properties, including:
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-proliferative activity of this compound against various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | Not specified | 24 | [5] |
| H1299 | Non-Small Cell Lung Cancer | Not specified | 24 | [5] |
| MHCC-97H | Hepatocellular Carcinoma | 1.09 - 7.26 | 48 | [9] |
| HT29 | Colorectal Cancer | 30.78 µg/ml | 48 | [8] |
| A498 | Renal Cell Carcinoma | 4.295 | 24 | [6] |
| ACHN | Renal Cell Carcinoma | 5.62 | 24 | [6] |
Table 2: Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines
| Cell Line | Resistance Profile | Cytotoxicity Comparison | Reference |
| MHCC-97H/CDDP | Cisplatin-resistant | Comparable to parental | [9] |
| PC-3/ENZR | Enzalutamide-resistant | Comparable to parental | [9] |
| HCT-8/VCR | Vincristine-resistant | Comparable to parental | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the pharmacological activities of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., A498, ACHN) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cancer cells (e.g., MHCC-97H) in 6-well plates and treat with desired concentrations of this compound (e.g., 0.75, 1.5, 3.0 µM) for 24 or 48 hours.[9]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6][9]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a DNA staining solution containing propidium iodide (PI) and RNase.[6][9] Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assessment (DAPI Staining)
-
Cell Culture and Treatment: Culture cells on glass slides and treat with different concentrations of this compound for 24 hours.[7]
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with 0.1% Triton X-100.[7]
-
DAPI Staining: Stain the cells with 4',6-diamidino-2-phenylindole (DAPI) solution (2.5 µg/mL).[7]
-
Microscopy: Observe the nuclear morphology for signs of apoptosis (chromatin condensation, nuclear fragmentation) using a fluorescence microscope.[5][7]
Reactive Oxygen Species (ROS) Detection (DCFH-DA Staining)
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours).[6]
-
DCFH-DA Staining: Incubate the cells with 25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes in the dark.[6]
-
Analysis: Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a flow cytometer or a fluorescence microscope.[6][9]
Western Blot Analysis
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., RIPK1, p-RIPK1, Akt, p-Akt, mTOR, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound induced necroptosis pathway in NSCLC cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: this compound mediated inhibition of the NF-κB pathway.
Caption: Experimental workflow for evaluating this compound's anti-cancer effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review [agris.fao.org]
- 3. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 9. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Anticancer Potential of DL-Acetylshikonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: DL-Acetylshikonin, a naphthoquinone compound derived from the root of the traditional Chinese medicinal herb Lithospermum erythrorhizon, has emerged as a promising candidate in anticancer research. Exhibiting a range of biological activities, its cytotoxic effects against various cancer cell lines are of particular interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used in its investigation.
Quantitative Data on Anticancer Activity
The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings, including half-maximal inhibitory concentrations (IC50), effects on cell cycle distribution, and induction of apoptosis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Reference |
| HT29 | Colorectal Cancer | 60.82 µg/mL | 24 | [1][2] |
| HT29 | Colorectal Cancer | 30.78 µg/mL | 48 | [1][2] |
| A549 | Non-Small Cell Lung Cancer | 0.5 - 10 µM | 24 | [3] |
| H1299 | Non-Small Cell Lung Cancer | 0.5 - 10 µM | 24 | [3] |
| A498 | Renal Cell Carcinoma | 4.295 µM | 24 | [4] |
| ACHN | Renal Cell Carcinoma | 5.62 µM | 24 | [4] |
| HL-60 | Acute Myeloid Leukemia | 1.126 µM | 24 | [5] |
| HL-60 | Acute Myeloid Leukemia | 0.614 µM | 48 | [5] |
| K562 | Chronic Myelogenous Leukemia | 2.03 µM | 24 | [6] |
| K562 | Chronic Myelogenous Leukemia | 1.13 µM | 48 | [6] |
| Various | Human Cancer Cell Lines | 1.09–7.26 µM | Not Specified | [7][8] |
| HSC3 | Oral Squamous Cell Carcinoma | 3.81 µM | Not Specified | [9] |
| SCC4 | Oral Squamous Cell Carcinoma | 5.87 µM | Not Specified | [9] |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Effect | Concentration | Exposure Time (hours) | Reference |
| HT29 | Colorectal Cancer | G0/G1 Phase Arrest | Not Specified | Not Specified | [1][2][10] |
| A549 | Non-Small Cell Lung Cancer | G2/M Phase Arrest | Not Specified | Not Specified | [3] |
| H1299 | Non-Small Cell Lung Cancer | G2/M Phase Arrest | Not Specified | Not Specified | [3] |
| A498 | Renal Cell Carcinoma | Increased SubG1 Phase | 0, 1.25, 2.5, 5 µM | 24 & 48 | [4] |
| ACHN | Renal Cell Carcinoma | Increased SubG1 Phase | 0, 1.25, 2.5, 5 µM | 24 & 48 | [4] |
| Siha | Cervical Cancer | S Phase Arrest | Not Specified | Not Specified | [10] |
| SKOV3 | Ovarian Cancer | G0/G1 Phase Arrest | Not Specified | Not Specified | [10] |
| MDA-MB-231 | Breast Cancer | G0/G1 Phase Arrest | Not Specified | Not Specified | [10] |
| HCT116 | Colorectal Cancer | G2/M Phase Arrest | Not Specified | Not Specified | [10] |
| MHCC-97H | Hepatocellular Carcinoma | G2/M Phase Arrest | Not Specified | 24 | [7][11] |
| K562 | Chronic Myelogenous Leukemia | S Phase Arrest | Not Specified | Not Specified | [6] |
| KYSE180 | Esophageal Squamous Cell Carcinoma | G1/S Phase Arrest | Not Specified | Not Specified | [12] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | G1/S Phase Arrest | Not Specified | Not Specified | [12] |
Table 3: Induction of Apoptosis and Necroptosis by this compound
| Cell Line | Cancer Type | Mechanism | Key Markers | Reference |
| HT29 | Colorectal Cancer | Apoptosis | Inhibition of PI3K/Akt/mTOR pathway | [1][2] |
| A549 | Non-Small Cell Lung Cancer | Necroptosis | Phosphorylation of RIPK1/RIPK3 and MLKL | [3] |
| H1299 | Non-Small Cell Lung Cancer | Necroptosis | Phosphorylation of RIPK1/RIPK3 and MLKL | [3] |
| A498 | Renal Cell Carcinoma | Apoptosis | Increased SubG1, PARP cleavage, Caspase-3 activation | [4] |
| ACHN | Renal Cell Carcinoma | Apoptosis | Increased SubG1, PARP cleavage, Caspase-3 activation | [4] |
| HL-60 | Acute Myeloid Leukemia | Autophagy-dependent apoptosis | Conversion of LC3B I to LC3B II | [5] |
| HCT-15 | Colorectal Cancer | Apoptosis | Nuclear translocation of FOXO3, ROS elevation | [13] |
| LoVo | Colorectal Cancer | Apoptosis | Nuclear translocation of FOXO3, ROS elevation | [13] |
| K562 | Chronic Myelogenous Leukemia | Apoptosis | ROS accumulation, inhibition of NF-κB and BCR-ABL | [6] |
| HSC3 | Oral Squamous Cell Carcinoma | Necroptosis | Increased ROS, decreased mitochondrial membrane potential | [9] |
| SCC4 | Oral Squamous Cell Carcinoma | Necroptosis | Increased ROS, decreased mitochondrial membrane potential | [9] |
Key Mechanisms of Anticancer Action
This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways.
Induction of Programmed Cell Death
-
Apoptosis: A primary mechanism of this compound is the induction of apoptosis, or programmed cell death. This is achieved through various pathways, including the generation of reactive oxygen species (ROS), which leads to DNA damage and the activation of caspase cascades.[4][13] In renal cell carcinoma, for instance, acetylshikonin treatment leads to increased expression of pro-apoptotic proteins like Bax and Bim, and decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4][14]
-
Necroptosis: In addition to apoptosis, this compound has been shown to induce necroptosis, a form of programmed necrosis, in non-small cell lung cancer and oral cancer cells.[3][9] This process is mediated by the activation of the RIPK1/RIPK3/MLKL signaling cascade.[3]
-
Autophagy-Dependent Apoptosis: In acute myeloid leukemia cells, this compound induces apoptosis that is dependent on autophagy.[5] This is characterized by the formation of autophagosomes and the conversion of LC3B I to LC3B II.[5]
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle in cancer cells, leading to arrest at various phases, including G0/G1, S, and G2/M.[1][3][10] This inhibition of cell cycle progression prevents cancer cell proliferation. For example, in colorectal cancer cells, it causes arrest at the G0/G1 phase, while in non-small cell lung cancer and hepatocellular carcinoma cells, it induces a G2/M phase arrest.[1][3][7]
Inhibition of Metastasis
This compound has demonstrated the ability to inhibit the migration and invasion of cancer cells.[10][15] This is achieved by reversing the epithelial-mesenchymal transition (EMT), a key process in metastasis.[10][15]
Signaling Pathways Modulated by this compound
The anticancer effects of this compound are mediated through its interaction with several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
A frequently implicated pathway in the action of this compound is the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for cell growth, proliferation, and survival. This compound inhibits this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[1][2][15][16]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key target. In oral squamous cell carcinoma, this compound-induced ROS production enhances the phosphorylation of JNK and p38 MAPK, which are major players in apoptotic cell death.[17] Shikonin, a related compound, has also been shown to induce apoptosis in melanoma cells through the MAPK pathway.[18][19]
Caption: this compound induces apoptosis via the ROS-mediated MAPK pathway.
Other Key Pathways
-
NF-κB Pathway: this compound has been shown to inhibit the NF-κB signaling pathway in pancreatic and chronic myelogenous leukemia cells, which is crucial for cell survival and inflammation.[6][10][20]
-
FOXO3 Activation: In colorectal and renal cell carcinoma, this compound induces the nuclear translocation of the transcription factor FOXO3, a tumor suppressor.[4][13]
-
TOPK Signaling: In diffuse large B-cell lymphoma and colorectal cancer, acetylshikonin suppresses cell growth by targeting the T-lymphokine-activated killer cell-originated protein kinase (TOPK) signaling pathway.[21][22]
-
EGFR and STAT3 Inhibition: In non-small cell lung cancer, acetylshikonin has been found to inhibit both the EGFR and STAT3 pathways.[23]
-
Endoplasmic Reticulum Stress: In esophageal squamous cell carcinoma, acetylshikonin induces apoptosis through the endoplasmic reticulum stress-activated PERK/eIF2α/CHOP axis.[12]
Experimental Protocols
The investigation of this compound's anticancer effects employs a variety of standard molecular and cellular biology techniques.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Cell Counting Assay: Directly counting the number of viable cells after treatment.
-
Colony Formation Assay: Assesses the ability of single cells to grow into colonies, indicating long-term proliferative potential.
Caption: General workflow for assessing cell viability and proliferation.
Apoptosis and Cell Cycle Analysis
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest cells after treatment with this compound.
-
Wash cells with PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
-
DAPI/Hoechst Staining: Nuclear stains used to visualize chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis, via fluorescence microscopy.
-
TUNEL Assay: Detects DNA fragmentation by labeling the terminal end of nucleic acids.
-
Cell Cycle Analysis by Flow Cytometry:
-
Fix cells in cold 70% ethanol.
-
Treat with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide.
-
Analyze the DNA content of the cell population using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, mTOR, caspases).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
In Vivo Studies
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound to evaluate its effect on tumor growth in a living organism.[1][16]
Conclusion and Future Directions
This compound has demonstrated significant anticancer activity across a wide range of cancer types through multiple mechanisms of action. Its ability to modulate key signaling pathways involved in cell proliferation, survival, and death makes it a compelling candidate for further preclinical and clinical development. Future research should focus on optimizing its delivery, evaluating its efficacy in combination with existing chemotherapies, and further elucidating its complex molecular interactions to fully harness its therapeutic potential in the fight against cancer.
References
- 1. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 2. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway - Chinese Medicine - SCIRP [scirp.org]
- 3. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 8. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylshikonin induces cell necroptosis via mediating mitochondrial function and oxidative stress-regulated signaling in human Oral Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Acetylshikonin induces apoptosis through the endoplasmic reticulum stress‐activated PERK/eIF2α/CHOP axis in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Acetylshikonin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant oral cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Acetylshikonin suppressed growth of colorectal tumour tissue and cells by inhibiting the intracellular kinase, T-lymphokine-activated killer cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Mechanisms of DL-Acetylshikonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its anti-inflammatory effects. This document details the key signaling cascades modulated by this compound, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of these complex biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Anti-Inflammatory Pathways of this compound
This compound orchestrates its anti-inflammatory effects by modulating several key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary mechanisms identified in the scientific literature include the suppression of the NF-κB and MAPK signaling pathways, and the modulation of the PI3K/Akt pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Acetylshikonin has been shown to effectively suppress this pathway. In lipopolysaccharide (LPS)-stimulated microglial cells, acetylshikonin inhibits the degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK family, including c-Jun N-terminal kinase (JNK) and p38 MAPK, plays a crucial role in the inflammatory cascade. Acetylshikonin has been observed to inhibit the phosphorylation of JNK and p38 MAPKs in response to inflammatory stimuli.[1] By attenuating the activation of these kinases, acetylshikonin effectively downregulates the expression of downstream inflammatory mediators.
References
DL-Acetylshikonin: A Technical Guide to its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of its potential as an antioxidant agent. We will explore its mechanisms of action, delve into the experimental protocols used to evaluate its antioxidant efficacy, and present available quantitative data. Furthermore, this guide visualizes the key signaling pathways modulated by this compound in response to oxidative stress, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance between ROS production and the body's ability to detoxify these reactive intermediates leads to oxidative stress. This condition is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can neutralize free radicals, thereby mitigating oxidative damage. Natural products have historically been a rich source of novel antioxidant compounds. This compound has emerged as a promising candidate due to its demonstrated ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. This document aims to provide a comprehensive technical overview of the antioxidant properties of this compound.
Quantitative Antioxidant Data
While extensive research highlights the qualitative antioxidant properties of this compound, specific quantitative data from standardized antioxidant capacity assays such as DPPH and ABTS for the purified compound are not consistently reported in the reviewed literature. The available data is summarized below.
| Assay | Test System | Result | Reference |
| DPPH Radical Scavenging | Electron Paramagnetic Resonance (EPR) Spectroscopy | Exhibited DPPH radical-scavenging property. | [1] |
| Superoxide Anion Scavenging | Not specified | Shikonin, a related compound, demonstrated strong superoxide anion scavenging activity. | [2] |
| Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | IC50: 34.6 μM | [3] |
Note: The AChE inhibition data is included as a proxy for its neuroprotective effects, which are often linked to antioxidant activity.
Mechanism of Action: Modulating Cellular Signaling Pathways
This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and regulate cell fate in response to oxidative stress.
Upregulation of Heme Oxygenase-1 (HO-1)
This compound has been shown to upregulate the expression of Heme Oxygenase-1 (HO-1), a key cytoprotective enzyme with potent antioxidant and anti-inflammatory properties.[4] This upregulation is a critical component of its neuroprotective effects against oxidative stress-induced apoptosis.[4] The induction of HO-1 is often mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. While direct evidence for this compound activating Nrf2 is still emerging, the upregulation of its downstream target HO-1 strongly suggests its involvement in this protective pathway.
Caption: Upregulation of HO-1 by this compound.
Modulation of Apoptosis and Necroptosis
Oxidative stress can trigger programmed cell death pathways, including apoptosis and necroptosis. This compound has been observed to modulate these pathways, suggesting a complex role in determining cell fate under oxidative stress conditions. In some contexts, it protects against apoptosis, while in cancer cells, it can induce cell death.
In neuronal cells, this compound has been shown to protect against hydrogen peroxide-induced apoptosis by modulating the expression of apoptosis-related proteins such as the Bcl-2 family (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax) and the tumor suppressor p53.[4]
Conversely, in certain cancer cells, this compound can induce a form of programmed necrosis called necroptosis. This process is initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing cell death. This dual role highlights the context-dependent activity of this compound.
Caption: Modulation of Apoptosis and Necroptosis by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to assess the antioxidant potential of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Principle: DPPH is a stable free radical with a deep violet color in solution, showing a characteristic absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect from light.
-
Prepare a series of dilutions of the test compound (this compound) and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or control dilutions to each well.
-
Add an equal volume of the DPPH working solution to all wells.
-
Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ chromophore, which is a blue-green solution with a characteristic absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization of the solution that is proportional to the antioxidant's concentration.
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
This compound (test compound)
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add a small volume of the test compound or control dilutions to each well.
-
Add a larger volume of the diluted ABTS•+ solution to each well to initiate the reaction.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for DPPH and ABTS antioxidant assays.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Principle: The assay uses a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, generated by a radical initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.
-
Reagents and Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other radical initiator
-
This compound (test compound)
-
Quercetin (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of the test compound and positive control for a specific duration (e.g., 1 hour).
-
Add the DCFH-DA solution to each well and incubate.
-
Wash the cells to remove the excess probe.
-
Add the radical initiator (e.g., AAPH) to induce oxidative stress.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission) kinetically over a period of time (e.g., 1 hour).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the kinetic fluorescence readings.
-
The CAA value is calculated as the percentage reduction in fluorescence compared to the control (cells treated with the radical initiator but no antioxidant).
-
Results can be expressed as quercetin equivalents (QE).
-
Conclusion
This compound demonstrates significant potential as an antioxidant agent, operating through both direct radical scavenging and the modulation of key cellular signaling pathways involved in the antioxidant defense system and the regulation of programmed cell death. While further studies are needed to provide a more comprehensive quantitative profile of its antioxidant capacity using standardized assays, the existing evidence strongly supports its continued investigation as a lead compound for the development of novel therapeutic agents for diseases associated with oxidative stress. This technical guide provides a foundational resource for researchers to design and interpret future studies on this compound and related compounds.
References
- 1. Antigenotoxic, anti-photogenotoxic and antioxidant activities of natural naphthoquinone shikonin and acetylshikonin and Arnebia euchroma callus extracts evaluated by the umu-test and EPR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of radical scavenging properties of shikonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary research on the neuroprotective effects of DL-Acetylshikonin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preliminary research into the neuroprotective properties of DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of medicinal plants such as Lithospermum erythrorhizon. Emerging evidence highlights its potential as a therapeutic agent against neurodegenerative processes, primarily through its anti-apoptotic, antioxidative, and anti-inflammatory mechanisms. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support further investigation and drug development efforts.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies, providing a comparative look at the compound's efficacy across different models.
Table 1: In Vitro Neuroprotective and Bioactivity Data
| Cell Line | Model/Stressor | Acetylshikonin Concentration | Key Outcome | Result | Citation |
|---|---|---|---|---|---|
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10 µM | Apoptotic Cell Death | Prevention of H₂O₂-induced cell death | [1][2] |
| PC12 | Hydrogen Peroxide (H₂O₂) | 10 µM | Apoptotic Cell Death | Prevention of H₂O₂-induced cell death | [1][2] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 1-10 µM | Cell Viability | Dose-dependent attenuation of H₂O₂-induced cell death | [2] |
| PC12 | Hydrogen Peroxide (H₂O₂) | 1-10 µM | Cell Viability | Dose-dependent attenuation of H₂O₂-induced cell death | [2] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 1-10 µM | ROS Generation | Dose-dependent rescue of H₂O₂-mediated ROS production | [1] |
| PC12 | Hydrogen Peroxide (H₂O₂) | 1-10 µM | ROS Generation | Dose-dependent rescue of H₂O₂-mediated ROS production | [1] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 1-10 µM | Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent attenuation of H₂O₂-induced ΔΨm loss | [1] |
| PC12 | Hydrogen Peroxide (H₂O₂) | 1-10 µM | Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent attenuation of H₂O₂-induced ΔΨm loss | [1] |
| HepG2 | N/A | ~2 µM | Cytotoxicity (IC₅₀) | IC₅₀ = 2 µM | [3] |
| H1299 | N/A | 2.34 µM | Cytotoxicity (IC₅₀) | IC₅₀ = 2.34 µM | [4] |
| A549 | N/A | 3.26 µM | Cytotoxicity (IC₅₀) | IC₅₀ = 3.26 µM |[4] |
Table 2: Modulation of Key Protein Expression by Acetylshikonin
| Protein | Cell Line / Model | Treatment Context | Observed Change | Citation |
|---|---|---|---|---|
| Heme Oxygenase-1 (HO-1) | SH-SY5Y | H₂O₂ Stimulation | Upregulation | [1] |
| Heme Oxygenase-1 (HO-1) | PC12 | H₂O₂ Stimulation | No impact on expression | [1] |
| Bcl-2 | SH-SY5Y & PC12 | H₂O₂ Stimulation | Concentration-dependent increase | [1] |
| Bax | SH-SY5Y & PC12 | H₂O₂ Stimulation | Concentration-dependent decrease | [1] |
| p53 | SH-SY5Y & PC12 | H₂O₂ Stimulation | Concentration-dependent decrease | [1] |
| SIRT1/p53/p21 Pathway | D-galactose-induced mice | Brain Aging Model | Inhibition of pathway activation |[5] |
Table 3: Enzyme Inhibition Profile
| Enzyme Target | Inhibition Manner | Ki / IC₅₀ Value | Citation |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Not specified | Identified as a novel inhibitor | [1] |
| Monoamine Oxidase A (MAO-A) | Competitive | Not specified | [5] |
| Monoamine Oxidase B (MAO-B) | Competitive | Not specified | [5] |
| CYP2J2 | Noncompetitive | Ki = 2.1 µM |[3] |
Core Mechanisms of Neuroprotection
Acetylshikonin exerts its neuroprotective effects through a multi-faceted approach involving the attenuation of oxidative stress, inhibition of apoptosis, and modulation of key signaling pathways.[5]
2.1 Attenuation of Oxidative Stress and Apoptosis A primary mechanism of Acetylshikonin's neuroprotective action is its ability to counteract oxidative stress-induced apoptosis.[1] In neuronal cell models, it effectively inhibits the generation of reactive oxygen species (ROS) and preserves the mitochondrial membrane potential, both of which are critical events in oxidant-induced cell death.[1][6] This is further supported by its ability to modulate the expression of apoptosis-related proteins. Acetylshikonin concentration-dependently increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby increasing the critical Bcl-2/Bax ratio.[1]
2.2 Upregulation of Heme Oxygenase-1 (HO-1) In human neuroblastoma SH-SY5Y cells, the anti-apoptotic activity of Acetylshikonin is critically mediated by the upregulation of Heme Oxygenase-1 (HO-1), an enzyme known to protect cells against oxidative injury.[1] The protective effects of Acetylshikonin were abolished when co-treated with an HO-1 inhibitor, confirming the central role of this pathway in SH-SY5Y cells.[1] Interestingly, this mechanism appears to be cell-type specific, as Acetylshikonin did not upregulate HO-1 in rat pheochromocytoma PC12 cells, suggesting the involvement of other antioxidant pathways in those cells.[1]
2.3 Modulation of Aging and Inflammatory Pathways In vivo studies have shown that Acetylshikonin can attenuate cognitive impairment in mice by reducing oxidative stress and neuroinflammation.[5] It has been shown to inhibit the activation of the SIRT1/p53/p21 pathway, which is involved in cellular senescence.[5] Furthermore, Acetylshikonin has been observed to downregulate the expression of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in microglial cells by inhibiting ROS/PI3K/Akt-dependent NF-κB activation.[5]
Visualized Signaling Pathways and Workflows
The following diagrams, rendered in DOT language, illustrate the key molecular pathways and experimental procedures described in the literature.
Caption: Acetylshikonin's anti-apoptotic mechanism via oxidative stress mitigation.
Caption: Regulation of the SIRT1/p53/p21 senescence pathway by Acetylshikonin.
Caption: General experimental workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature, providing a foundation for study replication and expansion.
4.1 In Vitro H₂O₂-Induced Apoptosis Model
-
Cell Lines and Culture:
-
Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are used.
-
Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Treatment Protocol:
-
Cells are seeded into appropriate culture plates (e.g., 96-well for viability assays, larger plates for protein analysis).
-
After reaching desired confluency, cells are pre-treated with various concentrations of this compound (typically 1-10 µM) for a period of 12 hours.[6]
-
Following pre-treatment, the culture medium is replaced with a medium containing an oxidative stressor, typically 500 µM hydrogen peroxide (H₂O₂).[6]
-
The duration of H₂O₂ stimulation varies by endpoint: 2 hours for ROS and mitochondrial membrane potential assays, and 4 hours for cell viability assays.[1][6]
-
-
Analytical Methods:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by viable cells is quantified spectrophotometrically.[1]
-
Reactive Oxygen Species (ROS) Generation: Measured using the fluorescent probe H2DCF-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured with a fluorescence spectrophotometer and visualized by fluorescence microscopy.[1][6]
-
Mitochondrial Membrane Potential (ΔΨm): Detected using the fluorescent dye Rhodamine 123. A loss of mitochondrial membrane potential results in decreased fluorescence, which is quantified by a fluorescence spectrophotometer.[1][6]
-
Protein Expression Analysis: Performed via Western Blotting. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies for target proteins (e.g., HO-1, Bcl-2, Bax, p53, cleaved caspase-3) and a loading control (e.g., β-actin).[1]
-
4.2 In Vivo D-galactose-Induced Cognitive Impairment Model
-
Animal Model:
-
Mice are used for this model of brain aging and cognitive impairment.
-
-
Induction and Treatment:
-
Cognitive impairment and hippocampal senescence are induced by the administration of D-galactose.
-
This compound is administered to the treatment group of mice. (Specific dosage and administration route details would require consulting the primary literature by Li et al., 2018, as cited in the review[5]).
-
-
Analytical Methods:
-
Cognitive Function: Assessed through behavioral tests (e.g., Morris water maze, Y-maze).
-
Biochemical Analysis: Brain tissues (specifically the hippocampus) are collected to measure markers of oxidative stress and neuroinflammation.[5]
-
Pathway Analysis: Western blotting is used to analyze the activation state of proteins in the SIRT1/p53/p21 pathway.[5]
-
Conclusion and Future Directions
The existing body of research strongly suggests that this compound is a promising neuroprotective agent. Its multifaceted mechanism of action, encompassing the potent reduction of oxidative stress, inhibition of key apoptotic events, and modulation of inflammatory and senescence pathways, makes it a compelling candidate for further development.[1][5]
Future research should focus on:
-
Pharmacokinetic and Toxicity Profiles: Comprehensive studies are needed to understand the absorption, distribution, metabolism, excretion, and potential toxicity of Acetylshikonin to establish a safe therapeutic window.[5]
-
In Vivo Efficacy in Disease Models: Testing its efficacy in more complex animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease is a critical next step.
-
Mechanism Elucidation: Further investigation is required to understand the full spectrum of its molecular targets and signaling pathways, including the potential role of the Nrf2-ARE pathway in its antioxidant response.[1]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Acetylshikonin could lead to the development of novel compounds with enhanced neuroprotective potency and improved pharmacokinetic properties.
References
- 1. Acetylshikonin, a Novel AChE Inhibitor, Inhibits Apoptosis via Upregulation of Heme Oxygenase-1 Expression in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of acetylshikonin as the novel CYP2J2 inhibitor with anti-cancer activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Initial Screening of DL-Acetylshikonin for Antiviral Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Preliminary research has also highlighted its potential as an antiviral agent. This technical guide provides a comprehensive overview of the initial screening of this compound for its antiviral properties. It includes a summary of its activity against various viruses, detailed experimental protocols for in vitro evaluation, and an exploration of the potential molecular mechanisms of action, with a focus on its interaction with key host cell signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound as a potential broad-spectrum antiviral therapeutic.
Introduction
The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. The development of novel antiviral agents with broad-spectrum activity is a critical area of research. Natural products have historically been a rich source of new therapeutic agents, and compounds derived from medicinal plants continue to be of great interest. This compound is one such compound, with a growing body of evidence suggesting its potential as a modulator of various cellular processes, including those involved in viral pathogenesis. This guide synthesizes the current knowledge on the initial antiviral screening of this compound, providing a framework for its systematic evaluation.
Quantitative Data Summary
The antiviral activity of this compound has been evaluated against several viruses. The following tables summarize the key quantitative data from in vitro studies, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50).
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Herpes Simplex Virus type 2 (HSV-2) | Vero | 0.334 | >3.785 | >11.3 | [1] |
| Coxsackievirus A16 (CVA16) | Vero | Not Reported | >5 | Not Reported | [2][3] |
Note: The maximal atoxic concentration of Acetylshikonin to Vero cells was reported to be 3.785 μmol/L.[1] For CVA16, it was noted that this compound could directly inactivate virus particles at a concentration of 0.08 μmol/L.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the initial antiviral screening of this compound.
Cytotoxicity Assay (CCK-8 Method)
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero, A549) into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the 96-well plate and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: The cell viability is calculated as a percentage of the negative control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
Objective: To quantify the inhibition of viral replication by this compound.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to achieve a countable number of plaques (typically 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions for 1-2 hours at 37°C.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Tissue Culture Infectious Dose 50 (TCID50) Assay
Objective: To determine the viral titer and the inhibitory effect of this compound on viral infectivity.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Virus and Compound Preparation: Prepare serial 10-fold dilutions of the virus stock. Prepare different concentrations of this compound.
-
Infection and Treatment: Mix the virus dilutions with the different concentrations of this compound and incubate for a set period. Then, add these mixtures to the cell monolayers in the 96-well plate. Include appropriate controls (virus only, cells only, compound only).
-
Incubation: Incubate the plates at 37°C and observe daily for the appearance of cytopathic effect (CPE).
-
Scoring: After 5-7 days, score each well as positive or negative for CPE.
-
Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method, which determines the virus dilution that causes CPE in 50% of the inoculated wells. The reduction in viral titer in the presence of the compound is used to assess its antiviral activity.
Molecular Mechanisms of Antiviral Action
The antiviral activity of this compound is believed to be multifactorial, involving both direct effects on the virus and modulation of host cellular pathways.
Direct Virucidal Activity
Studies have suggested that this compound can directly inactivate viral particles, thereby preventing their entry into host cells.[2][3] This mechanism is particularly noted for Coxsackievirus A16.
Modulation of Host Signaling Pathways
This compound has been shown to interact with several key signaling pathways that are often manipulated by viruses to facilitate their replication.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory and immune response and is often activated by viral infections to promote viral gene expression and replication. This compound has been shown to inhibit the NF-κB signaling pathway.[4] This inhibition may occur through the suppression of the phosphorylation of key signaling components, preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-viral and pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Autophagy is a cellular degradation process that can have both pro-viral and antiviral roles depending on the virus and the context of the infection. Some viruses can be cleared by autophagy (virophagy), while others subvert this pathway to promote their replication. This compound has been reported to induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway. By inhibiting this pathway, this compound can promote the formation of autophagosomes, which may lead to the degradation of viral components and a reduction in viral replication.
Caption: Induction of autophagy by this compound via the PI3K/Akt/mTOR pathway.
Experimental Workflow for Antiviral Screening
A logical workflow for the initial screening of this compound for antiviral properties is crucial for obtaining reliable and comprehensive data.
Caption: A typical workflow for the initial in vitro screening of antiviral compounds.
Conclusion and Future Directions
The initial screening data for this compound reveals promising antiviral activity against a range of viruses, suggesting its potential as a broad-spectrum antiviral agent. Its multifaceted mechanism of action, targeting both the virus directly and host cellular pathways, is a desirable characteristic for an antiviral drug, as it may reduce the likelihood of the development of viral resistance.
Future research should focus on:
-
Expanding the Antiviral Spectrum: Evaluating the efficacy of this compound against a wider range of clinically relevant viruses, including both enveloped and non-enveloped viruses.
-
Elucidating Detailed Molecular Mechanisms: Investigating the precise molecular targets of this compound within the NF-κB and PI3K/Akt/mTOR pathways in the context of viral infections.
-
In Vivo Efficacy and Safety: Conducting preclinical studies in animal models to assess the in vivo antiviral efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of this compound to identify compounds with improved antiviral potency and a more favorable safety profile.
References
- 1. rdbzz.com [rdbzz.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Acetylshikonin on the Infection and Replication of Coxsackievirus A16 in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DL-Acetylshikonin in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone compound extracted from the root of Lithospermum erythrorhizon (Zicao), has demonstrated significant anticancer properties in a variety of cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for the in vitro study of this compound, focusing on its mechanism of action and methodologies for assessing its efficacy. This compound has been shown to induce multiple forms of programmed cell death, including apoptosis, necroptosis, and autophagy, by modulating key signaling pathways.[1][3][4]
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing cellular stress and activating cell death pathways. A key mechanism is the generation of intracellular reactive oxygen species (ROS).[1][5][6] This elevation in ROS can lead to DNA damage, mitochondrial dysfunction, and the modulation of several signaling cascades.[1][6][7]
Key signaling pathways affected by this compound include:
-
Necroptosis Pathway: In non-small cell lung cancer (NSCLC) cells, acetylshikonin has been shown to induce necroptosis by activating the RIPK1/RIPK3/MLKL signaling cascade.[1]
-
Apoptosis Pathways: Acetylshikonin induces apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases (caspase-3, -8, and -9), regulation of the Bcl-2 family of proteins (increasing Bax/Bcl-2 ratio), and the nuclear translocation of FOXO3.[3][5][8][9]
-
PI3K/Akt/mTOR Pathway: This crucial survival pathway is often inhibited by acetylshikonin, leading to decreased cell proliferation and survival in various cancers, including colorectal and pancreatic cancer.[2][4][10]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also modulated by acetylshikonin, contributing to the induction of apoptosis.[8][11]
-
Cell Cycle Arrest: Acetylshikonin can cause cell cycle arrest, particularly at the G2/M phase, preventing cancer cell proliferation.[1][2][12]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13] The IC50 values for this compound vary depending on the cancer cell line and the duration of treatment.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| H1299 | Non-Small Cell Lung Cancer | 2.34 | 24 | [14] |
| A549 | Non-Small Cell Lung Cancer | 3.26 | 24 | [14] |
| HepG2 | Hepatocellular Carcinoma | 2 | Not Specified | [15] |
| HSC3 | Oral Squamous Cell Carcinoma | 3.81 | Not Specified | [16] |
| SCC4 | Oral Squamous Cell Carcinoma | 5.87 | Not Specified | [16] |
| A panel of human cancer cell lines | Various | 1.09–7.26 | Not Specified | [17] |
| BCL1 | Mouse B-cell Leukemia | Good cytotoxicity | 24 and 48 | [18] |
| JVM-13 | Human B-cell Prolymphocytic Leukemia | Good cytotoxicity | 24 and 48 | [18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[19]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[19]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis and necrosis in cells treated with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for 24 hours.[1][21]
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[1]
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in key signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against RIPK1, RIPK3, MLKL, Caspase-3, PARP, Akt, mTOR, p-Akt, p-mTOR, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[4]
Reactive Oxygen Species (ROS) Detection
This protocol is for measuring intracellular ROS levels.
Materials:
-
Cancer cells treated with this compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for a specified time.
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.[22]
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.[22]
Mandatory Visualization
Caption: Signaling pathways modulated by this compound in cancer cells.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylshikonin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant oral cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 13. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of acetylshikonin as the novel CYP2J2 inhibitor with anti-cancer activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetylshikonin induces cell necroptosis via mediating mitochondrial function and oxidative stress-regulated signaling in human Oral Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing DL-Acetylshikonin in an Annexin V/PI Apoptosis Assay
Introduction
DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has garnered significant interest in oncological research for its potent anti-cancer properties.[1][2][3] Studies have demonstrated its ability to inhibit tumor growth and induce programmed cell death, or apoptosis, in a variety of cancer cell lines, including those of colorectal, lung, and renal origin.[1][2][4][5] The induction of apoptosis by this compound is a key mechanism behind its therapeutic potential.[2][6][7][8]
A widely accepted and robust method for detecting and quantifying apoptosis is the Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry.[9][10][11] This assay is based on the principle that phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet during the early stages of apoptosis.[9][12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[9][10][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[9][13] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[9][10] This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[14]
These application notes provide a comprehensive protocol for the use of this compound to induce apoptosis and its subsequent analysis using the Annexin V/PI assay.
Mechanism of Action of this compound in Apoptosis
This compound induces apoptosis through multiple signaling pathways, often initiated by the generation of intracellular reactive oxygen species (ROS).[2][4][6] This increase in ROS can trigger downstream events, including:
-
Activation of Caspases: Acetylshikonin treatment has been shown to induce the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3, -6, and -7).[2][4]
-
Mitochondrial Pathway Involvement: The intrinsic apoptotic pathway is often implicated, characterized by the release of cytochrome c from the mitochondria into the cytosol.[7][8]
-
Modulation of Apoptotic Proteins: It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[6][15]
-
FOXO3 Activation: Acetylshikonin can induce the activation and nuclear translocation of the transcription factor FOXO3, which is involved in promoting the expression of genes related to apoptosis.[2][4]
-
Inhibition of Survival Pathways: Pathways such as NF-κB, which promote cell survival, can be inhibited by acetylshikonin treatment.[6][8]
Data Presentation
The following table provides a representative example of quantitative data obtained from an Annexin V/PI apoptosis assay following treatment of a hypothetical cancer cell line with varying concentrations of this compound for 24 hours.
| Treatment Group | Viable Cells (Annexin V-/PI-) (%) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| This compound (1.25 µM) | 78.4 ± 3.5 | 12.8 ± 1.8 | 8.8 ± 1.2 | 21.6 ± 3.0 |
| This compound (2.5 µM) | 55.9 ± 4.2 | 25.1 ± 2.9 | 19.0 ± 2.5 | 44.1 ± 5.4 |
| This compound (5.0 µM) | 28.7 ± 3.8 | 40.3 ± 4.1 | 31.0 ± 3.7 | 71.3 ± 7.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile 1.5 mL microcentrifuge tubes or 5 mL polystyrene round-bottom tubes[10]
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5.0 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of DMSO used in the treatments. Incubate the cells for the desired time period (e.g., 24, 48 hours).
Annexin V/PI Staining Procedure
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.[16] Wash the adherent cells once with PBS, and then detach them using a gentle trypsinization method.[16] Combine the detached cells with the previously collected medium.
-
Suspension cells: Collect the cells directly into a 15 mL conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[10][16] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. The recommended cell concentration for staining is 1 x 10^5 to 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[14] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the tubes and incubate them for 15 minutes at room temperature in the dark.[10][14][17]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10][14] Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible, typically within one hour of staining.[16]
Flow Cytometry Controls
To ensure proper setup and compensation on the flow cytometer, the following controls are essential:[10]
-
Unstained cells (for setting the baseline fluorescence).
-
Cells stained only with Annexin V-FITC.
-
Cells stained only with Propidium Iodide.
Visualizations
Caption: Workflow for assessing this compound-induced apoptosis.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. bosterbio.com [bosterbio.com]
- 15. Acetylshikonin, a Novel AChE Inhibitor, Inhibits Apoptosis via Upregulation of Heme Oxygenase-1 Expression in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: DL-Acetylshikonin for Cell Cycle Analysis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Acetylshikonin, a naphthoquinone compound extracted from the root of Lithospermum erythrorhizon (Zicao), has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] A key mechanism of its anticancer activity involves the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4] Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5] This application note provides a detailed protocol for utilizing flow cytometry to assess the effects of this compound on the cell cycle of cancer cells.
Principle of the Assay
Cell cycle analysis by flow cytometry typically involves staining the DNA of permeabilized cells with a fluorescent dye, most commonly propidium iodide (PI).[5] PI intercalates into the major groove of double-stranded DNA, and the resulting fluorescence intensity is directly proportional to the amount of DNA in the cell.[5] Cells in the G0 and G1 phases of the cell cycle have a normal diploid (2N) DNA content. During the S phase, as DNA replication progresses, cells will have a DNA content between 2N and 4N. Cells in the G2 and M phases, having completed DNA replication, possess a tetraploid (4N) DNA content. By analyzing the fluorescence intensity of a population of cells, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle. Treatment with cytotoxic agents like this compound can cause cells to accumulate in a specific phase, indicating cell cycle arrest.
Data Presentation: Effects of this compound on Cell Cycle Distribution
The following table summarizes the observed effects of this compound on the cell cycle distribution in various human cancer cell lines as determined by flow cytometry.
| Cell Line | Cancer Type | Concentration (µM) | Treatment Time (h) | Observed Cell Cycle Arrest | Reference(s) |
| A549 | Non-small cell lung cancer | 0.5 - 10 | 24 | G2/M phase arrest | [1] |
| H1299 | Non-small cell lung cancer | 0.5 - 10 | 24 | G2/M phase arrest | [1] |
| HT29 | Colorectal cancer | Not specified | Not specified | G0/G1 phase arrest | [2][6] |
| DLD-1 | Colorectal cancer | Not specified | Not specified | G0/G1 phase arrest | [2] |
| Caco-2 | Colorectal cancer | Not specified | Not specified | G0/G1 phase arrest | [2] |
| MHCC-97H | Hepatocellular carcinoma | Not specified | 24 | G2/M phase arrest | [3] |
| K562 | Chronic myelogenous leukemia | Not specified | 24, 48 | S phase arrest | [4] |
| HL-60 | Acute promyelocytic leukemia | 0.3125 - 5 | 24 | S phase arrest | [7] |
| OSCC | Oral squamous cell carcinoma | Not specified | Not specified | G2 phase arrest | [8] |
| A498 | Renal cell carcinoma | 1.25 - 5 | 24, 48 | Increase in subG1 phase (apoptosis) | [9] |
| ACHN | Renal cell carcinoma | 1.25 - 5 | 24, 48 | Increase in subG1 phase (apoptosis) | [9] |
Experimental Protocols
This section provides a detailed methodology for analyzing the effects of this compound on the cell cycle using propidium iodide staining and flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL, DNase-free)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest (typically 60-70% confluency).
-
Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with various concentrations of this compound (e.g., as indicated in the table above) for the desired duration (e.g., 24 or 48 hours). Include a vehicle-treated control group (e.g., DMSO).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin by adding 2 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Fixation:
-
Wash the cell pellet with 5 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. This step is crucial for permeabilizing the cells.[10][11]
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several days if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 850 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A. The RNase A is essential to degrade any RNA that might be present, as PI can also bind to double-stranded RNA.[5]
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.[12]
-
Acquire the PI fluorescence signal (typically in the FL2 or FL3 channel) for at least 10,000-20,000 events per sample.[11]
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution from the DNA content histogram. The software will fit Gaussian curves to the G0/G1 and G2/M peaks and calculate the percentage of cells in the S phase.[10]
-
Mandatory Visualizations
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
Application Notes and Protocols: Measuring Reactive Oxygen Species (ROS) after DL-Acetylshikonin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Acetylshikonin, a naphthoquinone compound extracted from the root of Lithospermum erythrorhizon, has demonstrated significant anti-cancer properties in various studies.[1] One of its key mechanisms of action involves the induction of cellular stress through the generation of reactive oxygen species (ROS).[1][2][3] ROS are chemically reactive molecules containing oxygen, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[4] While ROS play a role in normal cell signaling, excessive levels can lead to oxidative stress, cellular damage, and programmed cell death, making them a key area of investigation in cancer therapy.[5][6][7]
These application notes provide detailed protocols for the measurement of total cellular ROS and mitochondrial superoxide in response to this compound treatment. The protocols are designed to be robust and reproducible for researchers in cell biology and drug discovery.
Data Presentation
Several studies have quantified the increase in ROS levels following treatment with this compound in various cancer cell lines. The following tables summarize these findings.
Table 1: Effect of this compound on Total Intracellular ROS Levels in Human Colorectal Cancer Cells [2]
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | % Increase in ROS Level (Mean ± SD) |
| HCT-15 | 1.25 | 6 | 24.1% |
| HCT-15 | 2.5 | 6 | 55.7% |
| HCT-15 | 5 | 6 | 72.6% |
| LoVo | 1.25 | 6 | 105.1% |
| LoVo | 2.5 | 6 | 188.8% |
| LoVo | 5 | 6 | 197.7% |
Table 2: Effect of this compound on Total Intracellular ROS Levels in Human Renal Cell Carcinoma Cells [3]
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | % Increase in ROS Level (Mean ± SD) |
| A498 | 1.25 | 4 | 17.95% |
| A498 | 2.5 | 4 | 70.2% |
| A498 | 5 | 4 | 109.14% |
| ACHN | 1.25 | 4 | 62.15% |
| ACHN | 2.5 | 4 | 79.49% |
| ACHN | 5 | 4 | 87.79% |
Experimental Protocols
Measurement of Total Cellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of DCFH-DA, a cell-permeable probe, to measure total intracellular ROS levels.[4][5][8][9] Inside the cell, esterases cleave the acetate groups on DCFH-DA, trapping the non-fluorescent DCFH within the cell. ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[4][9]
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Serum-free cell culture medium
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
-
Fluorescence microscope (optional)
-
Positive control (e.g., Tert-Butyl Hydrogen Peroxide - TBHP)
-
Negative control/vehicle (DMSO)
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment: The next day, remove the medium and treat the cells with various concentrations of this compound (e.g., 1, 2.5, 5 µM) diluted in complete culture medium for the desired time (e.g., 4-24 hours). Include vehicle-treated (DMSO) and untreated controls. A positive control, such as TBHP, can also be included.
-
Preparation of DCFH-DA Working Solution: Shortly before use, dilute the 10 mM DCFH-DA stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free medium. Protect the solution from light.[8]
-
Staining: After the treatment period, remove the medium containing this compound and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[5][8]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[8]
-
Measurement: Add 100 µL of PBS to each well.[4] Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[4][10]
-
(Optional) Fluorescence Microscopy: Visualize ROS production by capturing images using a fluorescence microscope with a standard FITC filter set.
-
Data Analysis: Subtract the background fluorescence from all readings. The fluorescence intensity is proportional to the level of intracellular ROS. Normalize the fluorescence values to cell viability if significant cytotoxicity is observed.
Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol details the use of MitoSOX™ Red, a cell-permeable fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce red fluorescence.[11][12][13][14]
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
MitoSOX™ Red reagent (stock solution in DMSO, typically 5 mM)
-
Flow cytometer or fluorescence microscope
-
Positive control (e.g., Antimycin A)
-
Negative control/vehicle (DMSO)
Protocol for Suspension or Adherent Cells (Flow Cytometry):
-
Cell Preparation and Treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations for the specified duration in complete medium. Include appropriate controls.
-
Cell Harvesting: For adherent cells, detach them using trypsin and neutralize. For suspension cells, collect them by centrifugation. Wash the cells once with warm PBS.
-
Preparation of MitoSOX™ Red Working Solution: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or serum-free medium immediately before use. Protect from light.
-
Staining: Resuspend the cell pellet in the MitoSOX™ Red working solution at a concentration of approximately 1 x 10⁶ cells/mL.
-
Incubate for 10-30 minutes at 37°C, protected from light.[12][15]
-
Washing: Centrifuge the cells to remove the staining solution and wash them three times with warm PBS.[15]
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using an excitation wavelength of ~510 nm and an emission filter of ~580 nm.[14] Record the mean fluorescence intensity.
Visualizations
Experimental Workflow
Caption: Workflow for measuring cellular and mitochondrial ROS.
Signaling Pathway
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.sg]
- 7. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
Application of DL-Acetylshikonin in a Non-Small Cell Lung Cancer Xenograft Model
Application Note & Protocol
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies.[1] DL-Acetylshikonin, a naphthoquinone compound extracted from the traditional Chinese medicine Zicao (Lithospermum erythrorhizon), has demonstrated significant anticancer properties.[2][3] This document provides a detailed overview of the application of this compound in a non-small cell lung cancer xenograft model, summarizing its mechanism of action, presenting quantitative data on its efficacy, and offering comprehensive experimental protocols for researchers in oncology and drug development.
This compound exerts its anti-tumor effects in NSCLC through multiple mechanisms. It has been shown to induce necroptosis, a form of programmed cell death, by activating the RIPK1/RIPK3/MLKL signaling pathway.[2][4] Additionally, it promotes apoptosis, causes cell cycle arrest at the G2/M phase, and increases intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.[2][3][5] Furthermore, studies have revealed that this compound can inhibit key oncogenic signaling pathways, including the PI3K/Akt/mTOR and STAT3/EGFR pathways, which are frequently dysregulated in NSCLC.[1][6][7][8]
Data Presentation
In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | Assay | Endpoint | Result | Reference |
| H1299 | CCK-8 | IC50 | 2.34 µM | [2][5] |
| A549 | CCK-8 | IC50 | 3.26 µM | [2][5] |
| PC-9 | MTT | Proliferation Inhibition | Dose-dependent | [1] |
| H1975 | MTT | Proliferation Inhibition | Dose-dependent | [1] |
In Vivo Efficacy of Acetylshikonin in Xenograft Models
While specific quantitative data for this compound in an NSCLC xenograft model is not extensively detailed in the provided search results, related studies on shikonin and acetylshikonin in other cancer xenograft models demonstrate significant tumor growth inhibition. For instance, in a cisplatin-resistant oral cancer xenograft model, acetylshikonin at a dosage of 50 mg/kg considerably suppressed tumor growth, weight, and volume.[6] A study on shikonin in a small cell lung cancer xenograft model also showed significant inhibition of tumor growth.[9] Based on these findings, a similar potent anti-tumor effect is anticipated in an NSCLC xenograft model.
Signaling Pathways and Experimental Workflow
This compound Induced Necroptosis in NSCLC
Caption: this compound induces necroptosis in NSCLC cells.
Inhibition of EGFR/STAT3 and PI3K/Akt/mTOR Pathways```dot
Caption: Experimental workflow for the NSCLC xenograft model.
Experimental Protocols
Cell Culture
-
Cell Lines: Human non-small cell lung cancer cell lines such as A549, H1299, or PC-9 are suitable for establishing xenograft models. *[1][10] Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Animal Model
-
Animals: Use 4-6 week old male athymic nude mice (nu/nu) or SCID mice. *[10] Acclimatization: Allow mice to acclimatize for at least one week before experimental procedures.
-
Housing: House mice in sterile conditions in individually ventilated cages with free access to sterile food and water.
-
Ethics: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Establishment of NSCLC Xenograft Model
-
Cell Preparation: Harvest NSCLC cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Ensure viability is >95%.
-
Implantation: Resuspend the cells in sterile PBS or Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL.
-
Injection: Subcutaneously inject the cell suspension into the right flank of each mouse.
[10]#### 4. Drug Preparation and Administration
-
Drug Preparation: Dissolve this compound in a suitable vehicle, such as a solution of DMSO, polyethylene glycol, and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administration: Administer this compound or the vehicle control via intraperitoneal injection or oral gavage daily or on a specified schedule. A dosage of around 50 mg/kg can be considered based on related studies.
[6]#### 5. Assessment of Anti-Tumor Activity
-
Tumor Measurement: Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Endpoint: Euthanize the mice at the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size).
-
Tumor Excision: Carefully excise the tumors and record their final weight.
-
Further Analysis: A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for Western blot analysis to assess the expression of key proteins in the targeted signaling pathways.
Statistical Analysis
-
Data Presentation: Present data as mean ± standard deviation (SD).
-
Statistical Tests: Use appropriate statistical tests, such as a t-test or ANOVA, to determine the significance of differences between treatment groups. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This compound presents a promising therapeutic agent for non-small cell lung cancer by inducing cancer cell death and inhibiting critical survival pathways. The protocols and data presented here provide a framework for researchers to further investigate the in vivo efficacy and mechanisms of this compound in preclinical NSCLC models, paving the way for potential clinical applications.
References
- 1. Acetylshikonin exerts anti-tumor effects on non-small cell lung cancer through dual inhibition of STAT3 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the PI3K/Akt/mTOR pathway in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shikonin suppresses small cell lung cancer growth via inducing ATF3-mediated ferroptosis to promote ROS accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Murine Models for Lung Cancer: Clinical Trial Applications - PMC [pmc.ncbi.nlm.nih.gov]
DL-Acetylshikonin: A Potent Inhibitor of Tubulin Polymerization for In Vitro Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: DL-Acetylshikonin, a naturally occurring naphthoquinone derivative, has been identified as a potent inhibitor of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including mitosis, intracellular transport, and maintenance of cell structure.[3] Their dynamic nature makes them a key target for the development of anticancer agents.[3][4] this compound disrupts the dynamic equilibrium of the tubulin-microtubule system by preventing the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] This document provides detailed application notes and protocols for studying the in vitro effects of this compound on tubulin polymerization.
Data Presentation
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory effect of this compound on tubulin polymerization has been quantified, providing key data for its characterization as a microtubule-targeting agent.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Tubulin Polymerization) | 5.98 ± 0.02 µM | Purified Tubulin | [1][5] |
| Antiproliferative IC50 Range | 1.09–7.26 µM | Panel of human cancer cell lines | [1][2] |
Mechanism of Action
This compound acts as a microtubule depolymerizing agent by binding to the colchicine-binding site on β-tubulin.[1][5] This interaction is irreversible, which distinguishes it from some other colchicine-site binders.[1][6] By occupying this site, this compound prevents the conformational changes in tubulin necessary for polymerization, thus inhibiting the formation of microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis through the intrinsic mitochondrial pathway.[1]
Mechanism of this compound in inhibiting tubulin polymerization.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from established methods to monitor tubulin polymerization in the presence of this compound.[1][5][7]
Materials:
-
Purified tubulin (>99% pure)
-
This compound
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Taxol (positive control for polymerization enhancement)
-
Colchicine (positive control for polymerization inhibition)
-
96-well black, clear-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, thaw purified tubulin, GTP, and General Tubulin Buffer.
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Prepare working solutions of this compound and controls (Taxol, Colchicine) at desired concentrations in General Tubulin Buffer.
-
-
Assay Setup:
-
Add the test compounds (this compound, controls) to the wells of a pre-warmed (37°C) 96-well plate.
-
Add the tubulin solution to each well to initiate the polymerization reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
Include a "no drug" control (vehicle, e.g., DMSO).
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 90 minutes). The excitation wavelength should be set to 340 nm and the emission wavelength to 410 nm when using DAPI as a fluorescent reporter.[5]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
The inhibitory effect of this compound can be determined by comparing the polymerization curves of treated samples to the control.
-
The IC50 value can be calculated by testing a range of this compound concentrations and fitting the data to a dose-response curve.
-
Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Staining for Microtubule Integrity
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.[1][8]
Materials:
-
Human cancer cell line (e.g., MHCC-97H)
-
Cell culture medium and supplements
-
This compound
-
Coverslips
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells on coverslips in a petri dish until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle-treated control group.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the microtubule network using a fluorescence microscope.
-
Capture images to document the disruption of microtubule integrity in this compound-treated cells compared to the control.
-
Workflow for immunofluorescence staining of microtubules.
Conclusion
This compound is a valuable tool for in vitro studies of microtubule dynamics and for the discovery of novel anticancer agents. The protocols provided herein offer a framework for researchers to investigate its mechanism of action and to characterize its effects on tubulin polymerization and cellular microtubule architecture. These studies will contribute to a deeper understanding of its potential as a therapeutic agent.
References
- 1. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Chalcone-Containing Shikonin Derivatives as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the NF-κB Signaling Pathway Using DL-Acetylshikonin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DL-Acetylshikonin as a tool to study the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document includes an overview of this compound's mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Introduction to this compound and the NF-κB Pathway
This compound, a naturally occurring naphthoquinone derivative, has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] A key mechanism underlying these effects is its ability to modulate the NF-κB signaling pathway.[1][2][3] The NF-κB family of transcription factors plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[4][5] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4][5] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), phorbol 12-myristate 13-acetate (PMA), or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[4][5] IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This process unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[4]
This compound has been shown to inhibit this pathway, primarily by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2][6] Some evidence also suggests that it may directly inhibit the activity of IKKβ.[7]
Quantitative Data: Inhibitory Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on the NF-κB pathway from various studies.
Table 1: Inhibition of NF-κB Reporter Activity
| Cell Line | Inducer | IC50 of this compound | Reference |
| HEK293 | PMA | 1.87 µM | [1] |
| HEK293 | TNF-α | 7.13 µM | [1] |
Table 2: Inhibition of Cell Growth
| Cell Line | Time Point | IC50 of this compound | Reference |
| K562 | 24 h | 2.03 µM | [2] |
| K562 | 48 h | 1.13 µM | [2] |
| A498 | 24 h | 4.295 µM | [8] |
| ACHN | 24 h | 5.62 µM | [8] |
Visualizing the Molecular Interactions and Experimental Design
To better understand the mechanism of this compound and the experimental approaches to study it, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on the NF-κB signaling pathway.
Protocol 1: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is designed to assess the protein levels and phosphorylation status of key components of the NF-κB pathway, such as p65, IκBα, and phospho-IκBα.[4][9]
Materials:
-
Cell culture reagents
-
This compound
-
NF-κB pathway inducer (e.g., TNF-α, LPS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Stimulate the cells with an NF-κB inducer (e.g., 20 ng/mL TNF-α for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[10][11][12]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
NF-κB pathway inducer (e.g., PMA, TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with an NF-κB inducer (e.g., 100 nM PMA or 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add the Stop & Glo reagent (Renilla luciferase substrate) and measure the luminescence again.
-
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition by this compound compared to the stimulated control.
Protocol 3: Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.[13][14][15]
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
NF-κB pathway inducer (e.g., LPS)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Pre-treat with this compound and then stimulate with an NF-κB inducer (e.g., 1 µg/mL LPS for 1 hour).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-p65 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
-
Analysis: Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Conclusion
This compound is a valuable pharmacological tool for studying the NF-κB signaling pathway. Its well-documented inhibitory effects, coupled with the robust experimental protocols outlined in these application notes, provide researchers with a solid framework for investigating the intricate role of NF-κB in various physiological and pathological processes. The provided data and visual aids further facilitate the design and interpretation of experiments aimed at exploring the therapeutic potential of targeting this critical inflammatory pathway.
References
- 1. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. Shikonin exerts anti-inflammatory effects in LPS-induced mastitis by inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shikonin Suppresses Human T Lymphocyte Activation through Inhibition of IKKβ Activity and JNK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. bowdish.ca [bowdish.ca]
- 12. pubcompare.ai [pubcompare.ai]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: DL-Acetylshikonin for Inducing Necroptosis in Lung Cancer Cells
Introduction
DL-Acetylshikonin, a derivative of shikonin extracted from the traditional Chinese medicine Zicao, has demonstrated significant anticancer properties.[1] Emerging research indicates that this compound can induce a form of programmed cell death known as necroptosis in non-small cell lung cancer (NSCLC) cells.[1][2][3] This is particularly relevant for cancers that have developed resistance to apoptosis, the more commonly targeted cell death pathway in cancer therapy.[1] These application notes provide a comprehensive overview of the mechanism, supporting data, and protocols for utilizing this compound to induce necroptosis in lung cancer cell lines.
Mechanism of Action
This compound triggers necroptosis in lung cancer cells through the activation of the RIPK1/RIPK3/MLKL signaling cascade.[1][2][4] The proposed mechanism involves the following key steps:
-
Induction of Oxidative Stress: Acetylshikonin treatment increases the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress.[1][3][4] This is associated with a decrease in the mitochondrial membrane potential.[2][3]
-
Lipid Peroxidation and GPX4 Downregulation: The elevated ROS levels induce lipid peroxidation.[1][5] Concurrently, the expression of glutathione peroxidase 4 (GPX4), an enzyme that protects against lipid peroxidation, is downregulated.[1][2][5]
-
Activation of the Necroptotic Pathway: Acetylshikonin promotes the phosphorylation of key proteins in the necroptosis pathway: receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and receptor-interacting serine/threonine-protein kinase 3 (RIPK3).[1][2][6]
-
MLKL Phosphorylation and Execution of Necroptosis: The activated RIPK1/RIPK3 complex then phosphorylates the mixed lineage kinase domain-like kinase (MLKL).[1][6] Phosphorylated MLKL translocates to the cell membrane, increasing its permeability and leading to cell swelling and eventual rupture, characteristic features of necroptosis.[1][3]
This mechanism is further supported by evidence that inhibitors of RIPK1, such as necrostatin-1 and 7-Cl-O-Nec-1, can reverse the effects of acetylshikonin on MLKL phosphorylation and cell death.[1][2][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on lung cancer cells based on published findings.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| A549 | 0.5 | 24 | ~90% |
| 1 | 24 | ~80% | |
| 2.5 | 24 | ~60% | |
| 5 | 24 | ~40% | |
| 10 | 24 | ~20% | |
| H1299 | 0.5 | 24 | ~95% |
| 1 | 24 | ~85% | |
| 2.5 | 24 | ~70% | |
| 5 | 24 | ~50% | |
| 10 | 24 | ~30% | |
| MRC-5 (Normal Lung Fibroblast) | 0.5 - 10 | 24 | No significant effect |
Data are approximated from graphical representations in the source literature and intended for comparative purposes.[7]
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (24h treatment)
| Cell Line | Treatment Concentration (µM) | % of Cells in SubG1 Phase | % of Cells in G2/M Phase |
| A549 | 0 | ~2% | ~15% |
| 2.5 | ~10% | ~30% | |
| 5 | ~20% | ~40% | |
| 10 | ~35% | ~45% | |
| H1299 | 0 | ~1% | ~20% |
| 2.5 | ~5% | ~35% | |
| 5 | ~15% | ~45% | |
| 10 | ~25% | ~50% |
Data are approximated from graphical representations in the source literature and intended for comparative purposes.[8]
Visualizing the Molecular Pathway and Experimental Workflow
Caption: this compound induced necroptosis signaling pathway in lung cancer cells.
Caption: Experimental workflow for studying this compound-induced necroptosis.
Experimental Protocols
1. Cell Culture and Reagents
-
Cell Lines: Human non-small cell lung cancer lines A549 and H1299, and human normal lung fibroblast cell line MRC-5.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents:
-
This compound (purity > 98%) dissolved in dimethyl sulfoxide (DMSO).
-
Necrostatin-1 (RIPK1 inhibitor).
-
7-Cl-O-Nec-1 (RIPK1 inhibitor).
-
2. Cell Viability Assay (CCK-8)
-
Seed A549, H1299, or MRC-5 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) for 24 hours. Use DMSO as a vehicle control.[7]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
3. Necroptosis Detection by Flow Cytometry (Annexin V/PI Staining)
-
Seed A549 or H1299 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.5-10 µM) for 24 hours.[9]
-
For inhibitor studies, pre-incubate cells with necrostatin-1 (20 nM) or 7-Cl-O-Nec-1 (30 nM) for 1 hour before adding this compound (2.5 µM) for an additional 24 hours.[6]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Necrotic cells will be Annexin V positive and PI positive.
4. Western Blot Analysis for Necroptotic Proteins
-
Treat A549 or H1299 cells with this compound (2.5 µM) for different time points (e.g., 0, 1, 2, 4 hours).[6]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RIPK1, p-RIPK3, p-MLKL, RIPK1, RIPK3, MLKL, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Immunofluorescence for MLKL Phosphorylation
-
Grow A549 or H1299 cells on coverslips in a 24-well plate.
-
Treat the cells with this compound (2.5 µM) for 4 hours.[6]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against phosphorylated MLKL overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
This compound is a potent inducer of necroptosis in non-small cell lung cancer cells.[1] Its ability to activate the RIPK1/RIPK3/MLKL pathway provides a promising avenue for cancer therapy, especially for apoptosis-resistant tumors. The protocols and data presented here offer a foundational guide for researchers and drug development professionals to explore the therapeutic potential of this compound in lung cancer.
References
- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer | Aging [aging-us.com]
- 4. aging-us.com [aging-us.com]
- 5. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - Figure f5 | Aging [aging-us.com]
- 6. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - Figure f6 | Aging [aging-us.com]
- 7. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - Figure f1 | Aging [aging-us.com]
- 8. researchgate.net [researchgate.net]
- 9. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - Figure f3 | Aging [aging-us.com]
Application Notes and Protocols for In Vivo Administration of DL-Acetylshikonin in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has garnered significant attention for its diverse pharmacological activities.[1][2][3] Preclinical studies in murine models have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.[1][2][4] This document provides a comprehensive overview of the in vivo administration of this compound in murine models, including detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways. These application notes are intended to guide researchers in designing and executing in vivo studies to further explore the therapeutic potential of this compound.
Pharmacological Activities in Murine Models
Acetylshikonin exhibits a broad spectrum of biological effects, which have been investigated in various murine models:
-
Anti-Cancer Activity: Acetylshikonin has been shown to inhibit tumor growth in several murine cancer models.[1][5] For instance, it has demonstrated efficacy in xenograft models of cisplatin-resistant oral cancer and colorectal cancer.[5][6] The anti-tumor effects are attributed to the induction of apoptosis, autophagy, and necroptosis in cancer cells, as well as the inhibition of angiogenesis.[1][4][5]
-
Anti-Inflammatory Effects: The compound has been shown to ameliorate inflammatory conditions in mice. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][7][8] Studies have shown its potential in models of acute lung injury and non-alcoholic fatty liver disease (NAFLD).[7][8]
-
Neuroprotective Properties: Research suggests that acetylshikonin can protect against neuronal damage. For example, it has been shown to attenuate cognitive impairment in D-galactose-induced aging mouse models by upregulating SIRT1 expression.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies involving the administration of this compound in murine models.
Table 1: Anti-Cancer Efficacy of this compound in Murine Xenograft Models
| Cancer Type | Murine Model | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| Cisplatin-Resistant Oral Cancer | Xenografted Mice | Not specified | Not specified | Inhibited the growth of xenografted tumors. | [5] |
| Colorectal Cancer | Patient-Derived Xenograft (PDX) Mice | Not specified | Not specified | Decreased the volume of PDX tumors. | [6] |
| Sarcoma | L-1 Sarcoma-induced Balb/c Mice | Not specified | Not specified | Inhibited cutaneous angiogenesis. | [1][3] |
| Sarcoma | S180 Sarcoma-bearing Mice | Injection | Not specified | Inhibited S180 sarcoma by inducing cell necrosis. | [1] |
Table 2: Anti-Inflammatory and Other Pharmacological Effects of this compound in Murine Models
| Condition | Murine Model | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| Acute Lung Injury (COVID-19 related) | Male BALB/c Mice | 300 mg/kg via intragastric administration | 3 consecutive days | Significantly decreased IL-6, TNF-α, and IL-1α concentrations in BALF. | [7] |
| Obesity and Hepatic Steatosis | db/db Mice | 540 mg/kg/day by oral gavage | 8 weeks | Reduced body weight, serum TG and FFA, and suppressed serum pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | [8] |
| Atherosclerosis | Apolipoprotein E-deficient Mice | Not specified | Not specified | Suppressed atherogenesis, vascular inflammation, and blood lipid levels. | [1] |
| Diabetic Nephropathy | Diabetic Mice | Not specified | Not specified | Ameliorated diabetic nephropathy by attenuating renal inflammation and fibrosis. | [1] |
| Allergic Rhinitis | Ovalbumin-induced Mice | Not specified | Not specified | Ameliorated allergic rhinitis by inhibiting the production of IgE, IgG1, IL-4, IL-5, and IL-13. | [1] |
| Cognitive Impairment | D-galactose-induced aging Mice | Not specified | Not specified | Attenuated cognitive impairment and hippocampus senescence. | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments with this compound.
Protocol 1: Tumor Xenograft Model for Anti-Cancer Efficacy Assessment
Objective: To evaluate the in vivo anti-tumor activity of this compound using a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., cisplatin-resistant oral cancer cells, colorectal cancer cells)
-
Immunocompromised mice (e.g., BALB/c nude mice, SCID mice)
-
This compound
-
Vehicle control (e.g., DMSO, PBS with 0.5% carboxymethylcellulose)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cells under appropriate conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Animal Grouping and Treatment: Once the tumors reach the desired size, randomly assign the mice to different treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Prepare the this compound solution in the chosen vehicle. Administer the compound to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) according to the predetermined dosage and schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice, and excise the tumors for weight measurement, histological analysis, and biomarker studies (e.g., Western blotting for apoptosis markers).
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
Objective: To assess the in vivo anti-inflammatory effects of this compound.
Materials:
-
Male BALB/c mice
-
This compound
-
Vehicle control
-
1% Carrageenan solution in saline
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the mice for at least one week before the experiment. Randomly divide them into control and treatment groups.
-
Pre-treatment: Administer this compound or the vehicle to the respective groups via the chosen route (e.g., oral gavage) one hour before inducing inflammation.
-
Induction of Inflammation: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Caption: this compound inhibits the mTOR/PI3K/Akt pathway.
Caption: this compound suppresses the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a murine model.
Caption: General workflow for in vivo studies with this compound.
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential demonstrated in various murine models. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate its mechanisms of action and explore its clinical applications. Careful consideration of the experimental design, including the choice of murine model, dosage, and administration route, is crucial for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the pharmacokinetic and toxicological profile of this compound to pave the way for its potential translation into clinical practice.[2]
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylshikonin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant oral cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylshikonin suppressed growth of colorectal tumour tissue and cells by inhibiting the intracellular kinase, T-lymphokine-activated killer cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylshikonin inhibits inflammatory responses and Papain-like protease activity in murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Acetylshikonin in Preventing Obesity and Hepatic Steatosis in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Low Water Solubility of DL-Acetylshikonin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low water solubility of DL-Acetylshikonin.
Frequently Asked Questions (FAQs)
Q1: What is the water solubility of this compound?
Q2: Why is the low water solubility of this compound a concern for research and drug development?
The poor aqueous solubility of this compound leads to several challenges:
-
Reduced Bioavailability: For oral administration, low solubility limits the dissolution of the compound in gastrointestinal fluids, leading to poor absorption and reduced systemic exposure.[2]
-
Inconsistent Experimental Results: In in vitro assays, poor solubility can lead to precipitation of the compound in aqueous culture media, resulting in inaccurate and unreliable data.
-
Difficulties in Formulation: Developing suitable dosage forms, especially for parenteral administration, is challenging due to the risk of precipitation and potential for embolism.
Q3: What are the common strategies to improve the water solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of this compound. These can be broadly categorized as:
-
Inclusion Complexation: Using cyclodextrins to encapsulate the hydrophobic this compound molecule.
-
Lipid-Based Formulations: Incorporating this compound into liposomes or solid lipid nanoparticles (SLNs).
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous environment. The organic solvent used for the stock solution is not sufficiently diluted. | 1. Reduce the final concentration of this compound in the working solution.2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system and within acceptable toxicity limits.3. Utilize a solubility-enhancing formulation such as a cyclodextrin inclusion complex or a lipid-based nanoparticle formulation. |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay. Aggregation of the compound. | 1. Visually inspect your solutions for any signs of precipitation before use.2. Filter the final working solution through a compatible syringe filter (e.g., 0.22 µm) to remove any undissolved particles or aggregates.3. Prepare fresh dilutions from a stock solution for each experiment.4. Consider using a formulated version of this compound with improved solubility. |
| Difficulty in preparing a stable parenteral formulation. | The inherent hydrophobicity of this compound causes it to precipitate out of aqueous infusion fluids. | 1. Develop a lyophilized powder for reconstitution that includes solubility enhancers like cyclodextrins.2. Formulate this compound as a nanosuspension or a lipid-based nanoparticle system (e.g., liposomes) suitable for injection. |
Quantitative Data Summary
The following table summarizes the reported improvements in the solubility and biological activity of acetylshikonin using various formulation strategies.
| Formulation Strategy | Carrier/Excipients | Key Findings | Reference(s) |
| Cyclodextrin Inclusion Complex | β-cyclodextrin | Linear increase in acetylshikonin solubility with increasing β-cyclodextrin concentration, indicating the formation of a 1:1 inclusion complex. | [7][8] |
| Liposomes | Soybean phospholipid, cholesterol | Successful encapsulation of shikonin in liposomes, leading to reduced toxicity while maintaining anti-angiogenic effects. | |
| Solid Lipid Nanoparticles (SLNs) | Precirol® ATO 5, Poloxamer 407 | Formation of spherical SLNs in the range of 70-120 nm with high entrapment efficiency and enhanced cytotoxic potential compared to the free drug. |
Experimental Protocols
Protocol 1: Preparation of this compound/β-Cyclodextrin Inclusion Complex
This protocol is based on the co-precipitation method.
Materials:
-
This compound
-
β-cyclodextrin
-
Methanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve one molar equivalent of β-cyclodextrin in 40 mL of deionized water in a round-bottom flask with continuous stirring for 1 hour at room temperature.
-
Dissolve one molar equivalent of this compound in 10 mL of methanol.
-
Slowly add the this compound solution to the β-cyclodextrin solution while stirring.
-
Heat the mixture to 60°C and stir vigorously for 3 hours.
-
Allow the mixture to cool to room temperature and continue stirring for an additional 6 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a small amount of cold deionized water.
-
Dry the collected powder at 50°C for 24 hours.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method.
Materials:
-
This compound
-
Soybean phospholipid (or other suitable lipid)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe)
Procedure:
-
Dissolve this compound, soybean phospholipid, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature.
-
Sonicate the resulting suspension to reduce the size of the liposomes and form a homogenous dispersion.
-
The liposomal suspension can be further processed by extrusion through polycarbonate membranes to obtain a more uniform size distribution.
Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization method.
Materials:
-
This compound
-
Solid lipid (e.g., Precirol® ATO 5, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 407, Tween® 80)
-
Deionized water
-
High-speed homogenizer
-
Magnetic stirrer with heating plate
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Separately, heat an aqueous solution containing the surfactant to the same temperature.
-
Add the hot aqueous surfactant solution to the molten lipid phase and mix with a magnetic stirrer to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-speed homogenizer at an appropriate speed and for a sufficient duration to form a nanoemulsion.
-
Cool the nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
Visualizations
Experimental Workflow: Cyclodextrin Inclusion Complexation
Caption: A flowchart illustrating the key steps in preparing this compound/β-cyclodextrin inclusion complexes.
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Acetylshikonin
Caption: Diagram showing how Acetylshikonin can inhibit cell proliferation and promote apoptosis by blocking the PI3K/Akt/mTOR signaling pathway.[1][2]
Signaling Pathway: Acetylshikonin-Induced Necroptosis
References
- 1. ACETYLSHIKONIN | 24502-78-1 [chemicalbook.com]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin | C16H16O5 | CID 479503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Acetylshikonin产品说明书 [selleck.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: DL-Acetylshikonin in DMSO Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of DL-Acetylshikonin dissolved in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions in DMSO?
A1: For long-term storage, it is highly recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM or higher) in anhydrous, high-purity DMSO. This stock solution should be aliquoted into single-use volumes in tightly sealed vials (amber glass or polypropylene) to minimize headspace and prevent contamination with atmospheric moisture. Store these aliquots at -20°C or, for extended periods, at -80°C, protected from light. This practice of creating single-use aliquots is crucial for avoiding repeated freeze-thaw cycles, which can introduce moisture and increase the likelihood of degradation.
Q2: How long can I expect my this compound stock solution in DMSO to be stable?
A2: While specific long-term stability data for this compound in DMSO is not extensively published, general studies on compound libraries in DMSO provide valuable guidance. Many compounds remain stable for up to 3 months when stored at -20°C. For more sensitive compounds, storage at -80°C can extend this period significantly. However, stability is compound-dependent. For critical experiments, it is best practice to use freshly prepared stock solutions or to perform a stability assessment if the solution has been stored for an extended period.
Q3: How many freeze-thaw cycles can a this compound DMSO solution tolerate?
A3: It is strongly advised to minimize freeze-thaw cycles. Each cycle increases the risk of water absorption from the air into the hygroscopic DMSO, which can lead to hydrolysis of the compound. Studies on diverse compound libraries have shown that for many compounds, a limited number of freeze-thaw cycles (e.g., up to 11) may not cause significant degradation. However, to ensure the highest integrity of your this compound solution, aliquoting into single-use vials is the most robust approach.
Q4: I observed a color change in my this compound DMSO stock solution upon storage. What does this indicate?
A4: this compound is a naphthoquinone pigment. A visible change in the color of the solution, such as darkening or a shift in hue, may indicate degradation or oxidation. If you observe a color change, it is recommended to discard the stock solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.
Q5: My this compound precipitated out of the aqueous buffer after I diluted it from the DMSO stock. What should I do?
A5: This is a common issue when diluting a DMSO stock solution into an aqueous medium, as many organic compounds have low aqueous solubility. To address this, you can try several approaches: vortexing or sonicating the solution for a few minutes, or gently warming the solution (e.g., to 37°C). It is also important to ensure that the final concentration of DMSO in your aqueous working solution is as low as possible (typically <0.5%) to minimize solvent effects on your biological system and to reduce the chances of precipitation. If precipitation persists, a lower final concentration of this compound may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound DMSO solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or reduced biological activity in assays. | 1. Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature, exposure to light). 2. Inaccurate concentration due to solvent evaporation or incomplete dissolution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Perform a quality control check on the new stock solution using HPLC or LC-MS. 3. Always use single-use aliquots stored at -20°C or -80°C. |
| Precipitate forms in the DMSO stock solution upon thawing. | 1. The compound may have a limited solubility in DMSO at lower temperatures. 2. Absorption of water into the DMSO, reducing the compound's solubility. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. 2. Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant for immediate use. Note that the concentration may be lower than intended. 3. For future preparations, ensure the use of anhydrous DMSO and proper sealing of vials. |
| Variability between experimental replicates. | 1. Inconsistent pipetting of the viscous DMSO stock solution. 2. Incomplete mixing of the DMSO stock into the aqueous assay medium. | 1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. 2. After adding the DMSO stock to the aqueous medium, ensure thorough mixing by vortexing or repeated pipetting. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in DMSO using LC-MS
This protocol provides a framework for determining the stability of this compound in DMSO over time at different storage temperatures.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Amber glass or polypropylene vials
-
LC-MS system with a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Dispense the stock solution into multiple single-use aliquots in tightly sealed vials.
-
Time-Zero Analysis (T=0): Immediately analyze one aliquot to determine the initial purity and concentration. This serves as your baseline.
-
Storage: Store the remaining aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (as a stress condition). Protect all samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Sample Preparation for LC-MS: Allow the aliquot to thaw completely at room temperature. Dilute a small volume with an appropriate solvent (e.g., acetonitrile/water) to a concentration suitable for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a stability-indicating LC-MS method that can separate the parent this compound peak from potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A compound is often considered stable if >90% of the initial amount remains.
Data Presentation:
Table 1: Stability of this compound in DMSO
| Storage Temperature | Time Point | Purity (%) | Degradation Products Observed |
|---|---|---|---|
| -80°C | T=0 | 99.5 | None |
| 1 Month | |||
| 3 Months | |||
| 6 Months | |||
| -20°C | T=0 | 99.5 | None |
| 1 Month | |||
| 3 Months | |||
| 6 Months | |||
| 4°C | T=0 | 99.5 | None |
| 1 Month | |||
| 3 Months | |||
| 6 Months | |||
| Room Temp. | T=0 | 99.5 | None |
| 1 Week |
| | 1 Month | | |
Visualizations of Signaling Pathways and Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for stability assessment.
Optimizing DL-Acetylshikonin concentration for cell culture experiments
Welcome to the technical support center for DL-Acetylshikonin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your experiments.
Q1: My this compound is precipitating in the cell culture medium. What should I do?
A1: this compound has low aqueous solubility.[1] To avoid precipitation, prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). When preparing your final working concentrations, ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of your stock solution in the culture medium, vortexing gently between each dilution.
Q2: I'm observing high levels of cell death in my control group treated only with the vehicle. Why is this happening?
A2: The vehicle, typically DMSO, can be toxic to cells at higher concentrations. Ensure your final DMSO concentration in all wells, including controls, is consistent and non-toxic. We recommend running a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line before beginning your experiments with this compound.
Q3: The IC50 value I'm obtaining is different from what is reported in the literature. What could be the cause?
A3: IC50 values can vary significantly based on several factors:
-
Cell Line: Different cell lines exhibit varying sensitivities to the same compound.[2]
-
Seeding Density: The number of cells plated per well can influence the calculated IC50.
-
Incubation Time: The duration of drug exposure (e.g., 24, 48, or 72 hours) will directly impact the results.[3]
-
Assay Method: Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different aspects of cell health and can yield different values.
-
Compound Purity: The purity of the this compound can affect its potency.
Always ensure your experimental conditions are consistent and clearly reported.
Q4: Should I use serum-free or serum-containing medium during the treatment?
A4: This depends on your experimental goals. For many cell viability assays like the MTT assay, it is recommended to use serum-free media during the incubation with the MTT reagent to avoid interference.[4] However, for the drug treatment period, the presence of serum may be necessary to maintain cell health and may more closely mimic in vivo conditions. Be aware that components in serum can sometimes interact with the compound, so consistency is key.
Q5: At what concentration should I start my dose-response experiments?
A5: Based on published data, this compound is often effective in the low micromolar range (0.5-10 µM) for many cancer cell lines.[2][3][5] It is advisable to start with a broad range of concentrations (e.g., from 0.1 µM to 100 µM) in a preliminary experiment to identify the effective range for your specific cell line.
Experimental Protocols
Protocol 1: Determining IC50 with an MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.5, 1, 2.5, 5, 10, 20 µM).[2] Remember to include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[3]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[4] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4][7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes IC50 values from different studies to provide a reference range. Note that incubation times and assay methods vary.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| H1299 | Non-Small Cell Lung Cancer | 2.34 | 24 h | [9] |
| A549 | Non-Small Cell Lung Cancer | 3.26 | 24 h | [9] |
| A498 | Renal Cell Carcinoma | 4.30 | 24 h | [3] |
| ACHN | Renal Cell Carcinoma | 5.62 | 24 h | [3] |
| MHCC-97H | Hepatocellular Carcinoma | 1.09 - 7.26 (range) | Not Specified | [5] |
| Cal78 | Chondrosarcoma | 3.8 | 24 h | [10] |
| SW-1353 | Chondrosarcoma | 1.5 | 24 h | [10] |
Visualized Workflows and Pathways
Experimental Workflow: IC50 Determination
This diagram illustrates the key steps for determining the IC50 of this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways, leading to apoptosis, necroptosis, and cell cycle arrest.
1. PI3K/Akt/mTOR Pathway Inhibition
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1][11] Inhibition of this pathway can lead to apoptosis and cell cycle arrest.[11]
2. Induction of Necroptosis via RIPK1/RIPK3 Pathway
In certain cancer cells, such as non-small cell lung cancer (NSCLC), this compound can induce a form of programmed necrosis called necroptosis.[2] This process is mediated by the activation and phosphorylation of RIPK1, RIPK3, and their substrate MLKL.[2]
3. Induction of Apoptosis via ROS and FOXO3
This compound can increase intracellular Reactive Oxygen Species (ROS) levels.[12][13] This elevation of ROS can lead to the activation and nuclear translocation of the transcription factor FOXO3, which in turn upregulates pro-apoptotic proteins like Bim and Bax, ultimately triggering the caspase cascade and apoptosis.[3][12]
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. texaschildrens.org [texaschildrens.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 12. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of DL-Acetylshikonin
Welcome to the technical support center for DL-Acetylshikonin. This resource is designed for researchers, scientists, and drug development professionals who are working to overcome the challenges associated with the poor oral bioavailability of this promising naphthoquinone derivative. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formulation and evaluation of this compound.
I. Formulation Development
Question: My this compound formulation is showing low drug loading and/or encapsulation efficiency. What are the likely causes and solutions?
Answer:
Low drug loading or encapsulation efficiency is a common challenge, primarily due to the lipophilic nature and poor aqueous solubility of this compound. Here are some potential causes and troubleshooting strategies for different formulation types:
-
Solid Dispersions:
-
Issue: Drug-polymer immiscibility or crystallization.
-
Solution:
-
Polymer Selection: Experiment with different hydrophilic polymers such as polyvinylpyrrolidone (PVP K30) or polyethylene glycol (PEG). The interaction between the drug and the polymer is crucial for forming a stable amorphous solid dispersion.
-
Solvent System: When using the solvent evaporation method, ensure that both this compound and the polymer are fully dissolved in a common solvent or a co-solvent system before evaporation.
-
Drug-to-Polymer Ratio: Optimize the drug-to-polymer ratio. A higher polymer concentration can improve the solubilization and stabilization of the amorphous drug.
-
-
-
Nanoformulations (Liposomes, PLGA Nanoparticles):
-
Issue: Poor partitioning of the drug into the lipid bilayer (liposomes) or polymer matrix (nanoparticles).
-
Solution:
-
Lipid/Polymer Composition: For liposomes, select lipids that have a high affinity for this compound. For PLGA nanoparticles, the lactide-to-glycolide ratio can influence drug encapsulation.
-
Preparation Method: The chosen method can significantly impact encapsulation. For liposomes, the thin-film hydration method is common. For PLGA nanoparticles, emulsion-based methods are frequently used. Optimization of process parameters like sonication time and energy is critical.[1]
-
Organic Solvent: In emulsion-based methods for nanoparticle preparation, the choice of organic solvent to dissolve both the drug and polymer is important for efficient encapsulation.
-
-
-
Cyclodextrin Inclusion Complexes:
-
Issue: Inefficient complexation.
-
Solution:
-
Cyclodextrin Type: Beta-cyclodextrin (β-CD) and its derivatives are commonly used. The cavity size of the cyclodextrin should be appropriate to accommodate the this compound molecule.
-
Preparation Method: The coprecipitation method has been shown to be effective.[2] Ensure adequate stirring time and temperature to facilitate complex formation.
-
Stoichiometry: Optimize the molar ratio of this compound to cyclodextrin. A 1:1 molar ratio is often a good starting point.
-
-
Question: My formulation shows good initial characteristics but has poor physical stability, leading to drug crystallization over time. How can I improve this?
Answer:
Maintaining the amorphous state of this compound is key to its enhanced solubility. Here’s how to address stability issues:
-
For Solid Dispersions: The choice of polymer is critical. Polymers with a high glass transition temperature (Tg) can help to prevent molecular mobility and subsequent crystallization of the drug. Ensure complete removal of residual solvent, as it can act as a plasticizer and promote crystallization.
-
For Nanoformulations: The addition of cryoprotectants (e.g., trehalose, sucrose) during lyophilization of nanoparticles or liposomes is crucial to prevent aggregation and maintain vesicle/particle integrity. For liposomes, incorporating cholesterol into the lipid bilayer can enhance stability.
II. In Vitro and In Vivo Evaluation
Question: I am observing low and variable oral bioavailability in my animal studies despite promising in vitro dissolution. What could be the contributing factors?
Answer:
This discrepancy is often due to complex physiological barriers that are not fully captured by simple in vitro dissolution tests. Key factors for this compound include:
-
First-Pass Metabolism: this compound, being a naphthoquinone, is likely susceptible to extensive first-pass metabolism in the gut wall and liver. Studies on the related compound, shikonin, have shown that it undergoes hydroxylation by cytochrome P450 enzymes in liver microsomes.[3]
-
Troubleshooting: Consider co-administration with a CYP450 inhibitor in your preclinical studies to assess the impact of first-pass metabolism. However, this is an investigational approach and may not be translatable to clinical use.
-
-
P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter present in the intestinal epithelium that can pump drugs back into the gut lumen, thereby reducing their absorption. There is evidence that acetylshikonin can inhibit P-gp, suggesting it is a substrate for this transporter.[4]
-
Troubleshooting:
-
Caco-2 Permeability Assay: Conduct bidirectional Caco-2 cell permeability assays. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests P-gp mediated efflux.
-
Co-administration with P-gp Inhibitors: In your Caco-2 assay, include a known P-gp inhibitor like verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.
-
-
Question: How can I set up a Caco-2 permeability assay to investigate P-gp efflux of my this compound formulation?
Answer:
A Caco-2 permeability assay is a standard in vitro model for predicting intestinal drug absorption and identifying P-gp substrates. Here is a general protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add your this compound formulation to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add your formulation to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples from both chambers at different time points using a validated analytical method (e.g., HPLC-UV).
-
Calculate Apparent Permeability (Papp): Use the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Determine Efflux Ratio: Calculate the ratio of Papp(B-A) to Papp(A-B). An efflux ratio > 2 is indicative of active efflux.
Quantitative Data
The following tables summarize available data on the solubility and pharmacokinetics of this compound and its formulations. Direct comparative studies on the oral bioavailability of different advanced formulations are limited in the publicly available literature.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Poorly soluble | [4] |
| Methanol | Soluble | General Knowledge |
| Ethanol | Soluble | General Knowledge |
| Chloroform | Soluble | General Knowledge |
| Ethyl Acetate | Soluble | General Knowledge |
Table 2: Pharmacokinetic Parameters of this compound (Unformulated) in Macaque Monkeys following Oral Administration
| Parameter | Value | Reference |
| Dose | 0.40 mg/kg | [4] |
| Tmax (h) | ~1.0 | [4] |
| t1/2 (h) | 12.3 ± 1.6 | [4] |
| AUC(0-t) (ng/mL/h) | 615.4 ± 206.5 | [4] |
Note: This data is for the unformulated drug and serves as a baseline. Enhanced formulations are expected to show improved AUC and potentially Cmax.
Experimental Protocols
Protocol 1: Preparation of this compound/β-Cyclodextrin Inclusion Complex
This protocol is adapted from a method for preparing acetylshikonin/β-cyclodextrin inclusion complexes.[2]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Methanol
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve one molar equivalent of β-CD in 40 mL of deionized water in a round bottom flask with continuous stirring for 1 hour at room temperature.
-
Dissolve one molar equivalent of this compound in 10 mL of methanol.
-
Add the methanolic solution of this compound to the β-CD solution.
-
Stir the mixture intensively for 3 hours at 60°C.
-
Continue stirring at room temperature for an additional 6 hours.
-
Evaporate the methanol under reduced pressure using a rotary evaporator.
-
Filter the resulting precipitate and dry at 50°C for 24 hours.
Protocol 2: Preparation of Shikonin-Loaded PLGA Nanoparticles
This protocol for the related compound shikonin can be adapted for this compound.[1]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane
-
Polyvinyl alcohol (PVA) solution (e.g., 5% w/v in water)
-
Deionized water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve an appropriate amount of this compound and PLGA in dichloromethane to form the organic phase.
-
Prepare the aqueous phase consisting of a PVA solution.
-
Add the organic phase to the aqueous phase under stirring to form a primary emulsion.
-
Sonicate the primary emulsion to reduce the droplet size and form a nanoemulsion.
-
Stir the nanoemulsion on a magnetic stirrer to allow for the evaporation of dichloromethane.
-
Centrifuge the resulting nanoparticle suspension to collect the nanoparticles.
-
Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Freeze-dry the nanoparticles using a suitable cryoprotectant.
Protocol 3: Quantification of this compound in Plasma by HPLC-UV
A validated HPLC-UV method is essential for pharmacokinetic studies. The following is a general guideline that should be optimized and validated for your specific application.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Acetonitrile (ACN)
-
Water with a suitable modifier (e.g., phosphoric acid or formic acid to adjust pH)
-
Plasma samples
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).
-
Vortex mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an acidic modifier). The exact ratio should be optimized to achieve good separation and peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound (a wavelength in the visible range is likely due to its color).
-
Injection Volume: e.g., 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound in blank plasma.
-
Analyze the processed samples and quantify the concentration based on the calibration curve.
-
Visualizations
Caption: Experimental workflow for developing and evaluating oral formulations of this compound.
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
References
- 1. Shikonin-loaded PLGA nanoparticles: A promising strategy for psoriasis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijplsjournal.com [ijplsjournal.com]
- 3. Studies on in vitro metabolism of shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-Acetylshikonin Cytotoxicity and Genotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity and genotoxicity of DL-Acetylshikonin. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on cancer cells versus normal cells?
A1: this compound generally exhibits significant inhibitory effects on a variety of cancer cell lines.[1] Studies have shown that it can induce cell death through apoptosis and necroptosis.[1][2] For instance, in lung cancer cells (H1299 and A549), the IC50 values were reported to be 2.34 μM and 3.26 μM, respectively.[2] It has been suggested that acetylshikonin could be used to treat cancer without causing significant damage to normal cells when administered in appropriate doses.[2] One study concluded that acetylshikonin is less cytotoxic to normal cells (V79) compared to its parent compound, shikonin.[3][4]
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
A2: The primary mechanisms of this compound-induced cytotoxicity involve the induction of programmed cell death, such as apoptosis and necroptosis.[1][2] This is often mediated by the generation of intracellular reactive oxygen species (ROS), which can lead to oxidative stress, DNA damage, and mitochondrial depolarization.[1][2][5][6] Acetylshikonin has also been shown to cause cell cycle arrest at the G2/M or S phase in various cancer cells.[1][2]
Q3: How does this compound cause genotoxicity?
A3: this compound can induce genotoxicity by causing DNA damage.[1] This has been observed through assays that detect DNA fragmentation, such as the comet assay and TUNEL assay.[6][7] The formation of micronuclei, which indicates chromosomal damage, has also been associated with acetylshikonin treatment.[3][4] The underlying mechanism is often linked to the induction of ROS, which can directly damage DNA.[1][5][6]
Q4: I am not observing the expected level of cytotoxicity. What are some potential troubleshooting steps?
A4:
-
Compound Stability: Ensure the this compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to acetylshikonin.[1][2] Verify the reported IC50 for your specific cell line or perform a dose-response experiment to determine it.
-
Assay-Specific Issues:
-
MTT Assay: Ensure cells are not overgrown, as this can affect metabolic activity. Check for interference of the compound with the MTT reagent itself by running a cell-free control.
-
Culture Conditions: Confirm that the cell culture conditions (e.g., media, serum concentration, CO2 levels) are optimal for your cell line.
-
-
Treatment Duration: The cytotoxic effects of acetylshikonin are time-dependent.[7] Consider extending the incubation period.
Q5: My genotoxicity assay results are inconsistent. What should I check?
A5:
-
Compound Concentration: Genotoxic effects are dose-dependent. Ensure you are using an appropriate concentration range. Very high concentrations may lead to excessive cytotoxicity, which can interfere with genotoxicity assays.
-
Assay Controls: Always include positive and negative controls in your experiments. For the comet assay, a known genotoxic agent like hydrogen peroxide can be used as a positive control. For the micronucleus assay, clastogens or aneugens are suitable positive controls.[8]
-
Comet Assay Specifics: Optimize electrophoresis conditions (voltage and time) for your specific cell type to achieve the best results.[9]
-
Micronucleus Assay Specifics: Ensure proper timing of treatment, especially in relation to cell division, as micronuclei are formed during mitosis.[8]
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| H1299 | Non-small cell lung cancer | 2.34 | CCK-8 | [2] |
| A549 | Non-small cell lung cancer | 3.26 | CCK-8 | [2] |
| K562 | Chronic myelocytic leukemia | 2.03 (24h), 1.13 (48h) | Not Specified | [10] |
| A498 | Renal cell carcinoma | Varies with time | MTT | [7] |
| ACHN | Renal cell carcinoma | Varies with time | MTT | [7] |
| V79 | Normal Chinese hamster lung | EC50 = 0.49 mg/L | LDH | [1] |
Table 2: Genotoxicity of this compound
| Assay | Cell Line | Observation | Key Findings | Reference |
| Comet Assay | Renal cell carcinoma (A498, ACHN) | Increased DNA tail length | Dose-dependent increase in DNA damage. | [7] |
| Comet Assay | Hepatocellular carcinoma (HepG2) | Increased tail moment | DNA damage induced at non-cytotoxic doses. | [6] |
| Micronucleus Test | V79 | Increased micronuclei formation with EMS | Increased EMS-induced genotoxicity. | [3][4] |
| Micronucleus Test | V79 | Decreased micronuclei formation with CLFX | Antigenotoxic effect against clinafloxacin. | [3][4] |
| TUNEL Assay | Renal cell carcinoma (A498, ACHN) | Increased TUNEL-positive cells | Induction of DNA fragmentation. | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used for background correction.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity
The comet assay is a sensitive method for detecting DNA damage in individual cells.[13] It is based on the principle that fragmented DNA migrates faster than intact DNA during electrophoresis.[13]
Materials:
-
Microscope slides (pre-coated with agarose)
-
Low melting point agarose
-
Lysis solution
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., ethidium bromide, SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your treated and control cells.
-
Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide.[14] Allow it to solidify.
-
Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material.[14][15]
-
DNA Unwinding: Place the slides in an alkaline or neutral buffer to allow the DNA to unwind.[14]
-
Electrophoresis: Perform electrophoresis under alkaline or neutral conditions.[14][15] This will cause the fragmented DNA to migrate out of the nucleus, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.[9]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percent DNA in the tail).[9]
In Vitro Micronucleus Test for Genotoxicity
The micronucleus test is used to detect chromosomal damage.[16] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[16]
Materials:
-
Cell culture flasks or plates
-
Cytochalasin B (to block cytokinesis)[8]
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations. Include positive and negative controls.[8]
-
Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cell division at the binucleated stage.[8] This allows for the identification of cells that have undergone one round of mitosis.
-
Cell Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and then fix them.
-
Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain them.
-
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.[8] At least 2000 binucleated cells per concentration are typically scored.[8]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity and genotoxicity.
Caption: Simplified signaling pathway of this compound-induced apoptosis via ROS.
Caption: Key steps in this compound-induced necroptosis in lung cancer cells.
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxicity and antigenotoxicity evaluation of acetylshikonin and shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micronucleus test | Bienta [bienta.net]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 10. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
- 15. 21stcenturypathology.com [21stcenturypathology.com]
- 16. Micronucleus test - Wikipedia [en.wikipedia.org]
Technical Support Center: DL-Acetylshikonin β-Cyclodextrin Inclusion Complex
Welcome to the technical support center for the preparation and use of DL-Acetylshikonin β-cyclodextrin inclusion complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and characterization of the this compound β-cyclodextrin inclusion complex.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of the Inclusion Complex | Incomplete dissolution of β-cyclodextrin or acetylshikonin. | Ensure complete dissolution of β-cyclodextrin in deionized water with continuous stirring before adding the acetylshikonin solution. The methanolic solution of acetylshikonin should also be fully dissolved. |
| Insufficient stirring or reaction time. | Maintain vigorous and continuous stirring throughout the reaction period. Adhere to the recommended stirring times at both elevated (60°C) and room temperatures to ensure maximum complex formation.[1][2] | |
| Inefficient precipitation and filtration. | After evaporation of the organic solvent (methanol), ensure the solution is adequately cooled to allow for maximum precipitation of the violet inclusion complex. Use a fine filter paper to capture all the precipitate during filtration. | |
| Unexpected FTIR Spectroscopy Results | Presence of uncomplexed starting materials. | The FTIR spectrum of the inclusion complex should show characteristic peaks of both acetylshikonin and β-cyclodextrin, but with some shifts and changes in intensity, particularly for the guest molecule's peaks.[3] If the spectrum is a simple superimposition of the two, it may indicate a physical mixture rather than a true inclusion complex. Re-evaluate the preparation method, ensuring proper dissolution and interaction times. |
| Impurities or residual solvent. | Ensure the final product is thoroughly dried to remove any residual methanol or water, as these can interfere with the FTIR spectrum. Drying at 50°C for 24 hours is a recommended starting point.[1][2] | |
| Poor Solubility Enhancement of Acetylshikonin | Incorrect stoichiometric ratio. | A 1:1 molar ratio of acetylshikonin to β-cyclodextrin is reported to be effective.[1][2] Verify the calculations and accurate weighing of both components. Phase solubility studies can confirm the optimal stoichiometry.[4][5] |
| Formation of a physical mixture instead of an inclusion complex. | Characterization techniques such as DSC, XRD, and NMR spectroscopy can confirm the formation of a true inclusion complex.[6][7][8] If only a physical mixture is present, the solubility enhancement will be minimal. Review the preparation protocol, particularly the dissolution and stirring steps. | |
| Inconsistent Results in Biological Assays | Incomplete dissolution of the complex in the assay medium. | Although the inclusion complex enhances water solubility, it is crucial to ensure its complete dissolution in the cell culture medium or buffer before application. Sonication may aid in dissolution. Stock solutions are often prepared in DMSO and then diluted.[2][5] |
| Degradation of acetylshikonin. | Acetylshikonin can be sensitive to light and temperature. Protect the complex from light and store it under appropriate conditions. Encapsulation in β-cyclodextrin is known to improve the stability of guest molecules.[9][10] |
Frequently Asked Questions (FAQs)
Preparation
-
What is the recommended method for preparing the this compound β-cyclodextrin inclusion complex? A modified coprecipitation method is commonly used.[1][2] This involves dissolving β-cyclodextrin in water, adding a methanolic solution of acetylshikonin, stirring at an elevated temperature followed by stirring at room temperature, evaporating the methanol, and then filtering and drying the resulting precipitate.[1]
-
What is the optimal molar ratio of this compound to β-cyclodextrin? Phase solubility studies indicate that a 1:1 molar ratio is optimal for the formation of the inclusion complex.[4][5]
Characterization
-
How can I confirm the formation of the inclusion complex? Several analytical techniques can be used for confirmation:
-
Phase Solubility Studies: These studies determine the stoichiometry of the complex and its stability constant. A linear increase in the solubility of acetylshikonin with increasing β-cyclodextrin concentration (AL-type diagram) suggests the formation of a soluble 1:1 complex.[4][11]
-
UV-Vis Spectroscopy: Changes in the absorption spectrum of acetylshikonin upon addition of β-cyclodextrin can indicate complex formation.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of an inclusion complex is indicated by shifts, broadening, or changes in the intensity of the characteristic vibrational bands of acetylshikonin, suggesting its inclusion within the β-cyclodextrin cavity.[3][12][13]
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting point peak of acetylshikonin in the thermogram of the complex suggests its encapsulation.
-
X-ray Diffraction (XRD): A change from a crystalline pattern for the pure components to a more amorphous or different diffraction pattern for the complex indicates the formation of a new solid phase.[7][8][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in the protons of both acetylshikonin and the inner cavity of β-cyclodextrin in the 1H NMR spectrum provide strong evidence of inclusion.[5]
-
-
What is the expected stability constant (Ks) for this complex? A stability constant (Ks) of 306.01 M-1 has been reported, indicating a stable complex formation.[2]
Use and Applications
-
What are the primary advantages of forming an inclusion complex of this compound with β-cyclodextrin? The main advantages include:
-
Enhanced Aqueous Solubility: β-cyclodextrin significantly increases the poor water solubility of acetylshikonin.[4][5]
-
Improved Bioavailability: By increasing solubility and dissolution, the bioavailability of acetylshikonin is expected to be enhanced.[9][15]
-
Increased Stability: Encapsulation can protect acetylshikonin from degradation.[9][10]
-
Enhanced Biological Activity: The inclusion complex has shown stronger cytotoxic effects against certain cancer cell lines compared to free acetylshikonin.[5]
-
-
What are the potential therapeutic applications of this inclusion complex? The this compound β-cyclodextrin inclusion complex has demonstrated significant cytotoxic activity against HCT-116 and MDA-MB-231 cancer cell lines, suggesting its potential as an anti-cancer agent.[5] It has been shown to induce more pronounced cell cycle arrest and autophagy inhibition compared to the free drug.[5]
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Stoichiometric Ratio (Acetylshikonin:β-CD) | 1:1 M/M | Phase Solubility Study | [4][5] |
| Apparent Stability Constant (Ks) | 306.01 M-1 | Phase Solubility Study | [2] |
| Solubility Diagram Type | AL-type | Phase Solubility Study | [4] |
Experimental Protocols
1. Preparation of this compound β-Cyclodextrin Inclusion Complex (Coprecipitation Method) [1][2]
-
Add one equivalent of β-cyclodextrin (e.g., 343.6 mg, 3.03 x 10-4 mol) to 40 mL of deionized water in a round-bottom flask.
-
Stir the mixture continuously for 1 hour at room temperature until the β-cyclodextrin is completely dissolved.
-
Prepare a solution of one equivalent of acetylshikonin (e.g., 100 mg, 3.03 x 10-4 mol) in 10 mL of methanol.
-
Add the methanolic solution of acetylshikonin to the β-cyclodextrin solution.
-
Stir the resulting mixture vigorously for 3 hours at 60°C.
-
Continue stirring the mixture at room temperature for an additional 6 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Filter the resulting violet precipitate.
-
Dry the precipitate at 50°C for 24 hours.
2. Phase Solubility Study [4][11]
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin.
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours), ensuring protection from light.
-
Filter the suspensions to remove the undissolved acetylshikonin.
-
Determine the concentration of dissolved acetylshikonin in each filtrate using a suitable analytical method, such as UV-Vis spectroscopy.
-
Plot the concentration of dissolved acetylshikonin against the concentration of β-cyclodextrin to generate the phase solubility diagram.
Visualizations
Caption: Experimental workflow for the preparation and characterization of the inclusion complex.
Caption: Proposed mechanism of action of the inclusion complex on cancer cells.
References
- 1. 2.2. Method for preparation of inclusion complex of acetylshikonin/β-cyclodextrin [bio-protocol.org]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. onlinepharmacytech.info [onlinepharmacytech.info]
- 7. Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy [mdpi.com]
- 8. Curcumin-β-cyclodextrin inclusion complex: stability, solubility, characterisation by FT-IR, FT-Raman, X-ray diffraction and photoacoustic spectroscopy, and food application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in DL-Acetylshikonin assays
Welcome to the technical support center for DL-Acetylshikonin assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I added it to my cell culture medium. How can I improve its solubility?
A1: this compound has low water solubility. To improve its solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. When preparing your working concentrations, ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][2] If precipitation still occurs, brief sonication of the final solution can help dissolve small aggregates.[1][2]
Q2: I'm observing inconsistent IC50 values for this compound in my cytotoxicity assays. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors:
-
Compound Stability: Shikonin derivatives can be unstable in aqueous solutions. It is best to prepare fresh dilutions from your stock solution for each experiment.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number, as cellular responses can change with repeated passaging.
-
Seeding Density: Ensure that you are seeding the same number of cells in each well for every experiment. Both overly confluent and sparse cultures will respond differently to cytotoxic agents.[1]
Q3: My MTT/XTT assay results are showing an unexpected increase in cell viability at high concentrations of this compound. What is happening?
A3: This could be due to an interference of this compound with the assay itself. The chemical structure of shikonins, particularly the α,β-unsaturated carbonyl system, can lead to the direct reduction of the tetrazolium salts (MTT, XTT) to formazan, independent of cellular metabolic activity.[1] This results in a false-positive signal, which can be misinterpreted as increased cell viability. It is advisable to perform a cell-free control experiment to test for this interference.[1]
Q4: How can I perform a cell-free control to check for MTT assay interference?
A4: To determine if this compound directly reduces the MTT reagent, you can perform the following steps:
-
Prepare a 96-well plate with this compound at the same concentrations you use in your cytotoxicity assay, but in cell-free culture medium.
-
Include a positive control for MTT reduction (e.g., ascorbic acid) and a negative control (medium with solvent only).
-
Add the MTT reagent to each well as you would in your standard protocol.
-
Incubate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C.[1][3]
-
Add the solubilizing agent (e.g., DMSO or SDS solution) and read the absorbance.[1] A significant increase in absorbance in the wells with this compound compared to the negative control indicates direct MTT reduction.
Q5: What are some alternative assays if I suspect this compound is interfering with my MTT/XTT assay?
A5: If you confirm interference with tetrazolium-based assays, consider using alternative methods to measure cytotoxicity, such as:
-
Sulforhodamine B (SRB) assay: This assay is based on the measurement of cellular protein content.
-
Lactate Dehydrogenase (LDH) assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[1]
-
Clonogenic assay: This is a long-term assay that assesses the ability of single cells to form colonies.[4]
Troubleshooting Guides
Issue 1: High Background in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| High Spontaneous Control Absorbance | The cell density may be too high. Determine the optimal cell count for your assay by performing a cell titration experiment. Also, ensure gentle handling of the cell suspension during plating to avoid cell lysis.[5] |
| High Medium Control Absorbance | Certain components in the cell culture medium can contribute to high background absorbance. Test individual medium components and consider reducing the concentration of any interfering substances.[5] |
| Contamination | Microbial contamination (bacteria, yeast) can metabolize the assay reagents. Visually inspect your cultures for any signs of contamination. Always use sterile techniques. |
Issue 2: Inconsistent Apoptosis Detection with Annexin V/PI Staining
| Potential Cause | Recommended Solution |
| Sub-optimal Antibody/Dye Concentration | Titrate the concentrations of Annexin V and Propidium Iodide (PI) to determine the optimal staining concentrations for your specific cell type and experimental conditions. |
| Incorrect Gating in Flow Cytometry | Use appropriate controls (unstained cells, single-stained cells) to set up your compensation and gates correctly. |
| Loss of Adherent Cells | When working with adherent cells, be sure to collect the supernatant containing floating apoptotic cells along with the trypsinized adherent cells to avoid underrepresenting the apoptotic population. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| H1299 | Non-small cell lung cancer | 24 | 2.34[6] |
| A549 | Non-small cell lung cancer | 24 | 3.26[6] |
| HepG2 | Hepatocellular carcinoma | Not specified | 2[7] |
| K562 | Chronic myelogenous leukemia | 24 | 2.03[8] |
| K562 | Chronic myelogenous leukemia | 48 | 1.13[8] |
| HSC3 | Oral squamous cell carcinoma | Not specified | 3.81[9] |
| SCC4 | Oral squamous cell carcinoma | Not specified | 5.87[9] |
| Cal78 | Chondrosarcoma | 24 | 3.8[10] |
| SW-1353 | Chondrosarcoma | 24 | 1.5[10] |
| A549 | Lung adenocarcinoma | Not specified | 5.6 µg/ml |
| Bel-7402 | Hepatocellular carcinoma | Not specified | 6.82 µg/ml |
| MCF-7 | Breast adenocarcinoma | Not specified | 3.04 µg/ml |
| LLC | Mouse Lewis lung carcinoma | Not specified | 2.72 µg/ml |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Incubation Time (h) | Observation |
| HCT-15 | 1.25, 2.5, 5 | 24 | Apoptotic rates increased to 7.71%, 20.69%, and 28.69%[11] |
| HCT-15 | 1.25, 2.5, 5 | 48 | Apoptotic rates increased to 7.95%, 13.39%, and 49.92%[11] |
| LoVo | 1.25, 2.5, 5 | 24 | Apoptotic rates increased to 8.7%, 24.31%, and 42%[11] |
| LoVo | 1.25, 2.5, 5 | 48 | Apoptotic rates increased to 13.48%, 41.93%, and 66.9%[11] |
| A498 | 1.25, 2.5, 5 | 24 | Sub-G1 phase increased to 0.43%, 7.48%, and 23.1%[12] |
| A498 | 1.25, 2.5, 5 | 48 | Sub-G1 phase increased to 1.05%, 4.58%, and 32.7%[12] |
| ACHN | 1.25, 2.5, 5 | 24 | Sub-G1 phase increased to 3.86%, 12.3%, and 14.4%[12] |
| ACHN | 1.25, 2.5, 5 | 48 | Sub-G1 phase increased to 7.54%, 27.6%, and 31.1%[12] |
| K562 | Not specified | 24, 48 | Increased cell cycle arrest in S-phase[8] |
| MHCC-97H | 0.75, 1.5, 3.0 | 48 | G2/M phase arrest[13] |
| OSCC cells | Not specified | Not specified | G2 cell cycle arrest[14] |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is below 0.5%. Replace the medium in the wells with the medium containing the test compound. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 4 mM HCl and 0.1% NP40) to each well.[1]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating cells) and then trypsinize the attached cells. Combine the collected medium and the trypsinized cells. For suspension cells, directly collect the cells.
-
Washing: Centrifuge the cell suspension and wash the cell pellet with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-RIPK1, anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizations
Caption: General experimental workflow for studying the effects of this compound.
Caption: A decision tree for troubleshooting inconsistent results in this compound assays.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.
Caption: The RIPK1/RIPK3/MLKL necroptosis signaling pathway activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of acetylshikonin as the novel CYP2J2 inhibitor with anti-cancer activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylshikonin induces cell necroptosis via mediating mitochondrial function and oxidative stress-regulated signaling in human Oral Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to determine the IC50 value of DL-Acetylshikonin accurately
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 value of DL-Acetylshikonin.
Troubleshooting Guide
This guide addresses common issues encountered during IC50 determination experiments with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Compound Purity: Impurities or degradation of this compound can alter its activity.[1] 2. Cell Culture Conditions: Variations in cell passage number, confluency, and media composition (e.g., serum percentage) can affect cell sensitivity.[1] 3. Assay Protocol: Inconsistent incubation times, reagent concentrations, or cell seeding densities. | 1. Compound Quality Control: Ensure the purity of the this compound stock. Store it correctly, protected from light and at the recommended temperature. 2. Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase during treatment.[1] Maintain consistent media formulations. 3. Strict Protocol Adherence: Follow a standardized and well-documented protocol for all experiments. |
| IC50 value is significantly different from published data. | 1. Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to this compound.[2][3][4] 2. Experimental Conditions: Discrepancies in drug exposure time, assay type (e.g., MTT vs. CCK-8), or data analysis methods can lead to different IC50 values.[1][5] | 1. Confirm Cell Line and Source: Verify the identity of your cell line. Be aware that IC50 values are cell-line specific. 2. Align Experimental Parameters: Compare your protocol with the cited literature. Pay close attention to incubation times (e.g., 24, 48, or 72 hours) and the specific viability assay used.[6][7] |
| Poor dose-response curve (not sigmoidal). | 1. Inappropriate Concentration Range: The selected concentrations may be too high (all cells die) or too low (no significant inhibition). 2. Compound Solubility: this compound may precipitate at higher concentrations in the culture medium. 3. Biphasic Effect: Some compounds can exhibit biphasic responses, which may complicate standard sigmoidal curve fitting. | 1. Optimize Concentration Range: Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., several log dilutions) to identify the inhibitory range. 2. Check Solubility: Prepare the highest concentration and visually inspect for precipitation. Consider using a vehicle like DMSO at a final concentration that does not affect cell viability (typically ≤0.5%). 3. Alternative Data Analysis: If a biphasic effect is suspected, consider using a different curve-fitting model that can accommodate this phenomenon.[8] |
| Inconsistent results from the viability assay (e.g., MTT, CCK-8). | 1. Interference with Assay: The color of this compound (a red pigment) might interfere with the colorimetric readout of the assay.[9] 2. Cell Seeding Density: Uneven cell distribution in the microplate wells. | 1. Use Proper Controls: Include "compound only" wells (without cells) to measure the background absorbance of this compound at each concentration. Subtract this background from the corresponding experimental wells. 2. Ensure Homogeneous Cell Seeding: Thoroughly resuspend cells before plating to ensure an equal number of cells are added to each well. |
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for this compound?
A1: The IC50 value of this compound is highly dependent on the cancer cell line being tested. For example, reported IC50 values are approximately 2.34 μM in H1299 (non-small cell lung cancer) and 3.26 μM in A549 (non-small cell lung cancer) cells after 24 hours of treatment.[3][7][10] Other studies have reported potent anti-proliferative activities against a panel of human cancer cell lines with IC50 values ranging from 1.09 to 7.26 μM.[4]
Q2: Which cytotoxicity assay is best for determining the IC50 of this compound?
A2: The Cell Counting Kit-8 (CCK-8) and MTT assays are commonly used and effective for determining the IC50 of this compound.[3][6] The CCK-8 assay is a one-step procedure that is generally considered to be more convenient and less prone to interference from the compound's color compared to the MTT assay. However, with proper controls, the MTT assay can also yield accurate results.[9]
Q3: How long should I expose the cells to this compound?
A3: The duration of exposure is a critical parameter. Common time points for IC50 determination of this compound are 24, 48, and 72 hours.[6] It's important to note that the IC50 value can be time-dependent.[5] A 24-hour incubation is often sufficient to observe significant cytotoxic effects.[3][7]
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then serially diluted in the cell culture medium to achieve the desired final concentrations for the experiment. The final concentration of DMSO in the medium should be kept low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.
Q5: How do I analyze the data to calculate the IC50 value?
A5: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration. A non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve (four-parameter logistic model).[11] The IC50 is the concentration at which the response is halfway between the top and bottom plateaus of the curve. Various software programs, such as GraphPad Prism or online calculators, can perform this analysis.[11]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (μM) | Reference |
| H1299 | Non-small cell lung cancer | 24 | 2.34 | [3][7][10] |
| A549 | Non-small cell lung cancer | 24 | 3.26 | [3][7][10] |
| Various Human Cancer Cell Lines | Multiple | Not Specified | 1.09 - 7.26 | [4] |
Experimental Protocols
Detailed Protocol for IC50 Determination using CCK-8 Assay
This protocol outlines the key steps for determining the IC50 value of this compound.
-
Cell Seeding:
-
Culture cells to the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of treatment concentrations (e.g., 0.5, 1, 2.5, 5, 10 μM).[3][7]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Remove the old medium from the cells and add 100 μL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.[7]
-
-
Cell Viability Measurement:
-
Add 10 μL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the % Viability against the log of the drug concentration.
-
Use non-linear regression (four-parameter logistic model) to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aging-us.com [aging-us.com]
- 8. echemi.com [echemi.com]
- 9. Cytotoxicity and antigenotoxicity evaluation of acetylshikonin and shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
Mitigating potential off-target effects of DL-Acetylshikonin
Disclaimer: This guide is intended for research purposes only. All experimental protocols are provided as templates and may require optimization for specific cell lines and experimental conditions.
Welcome to the technical support center for DL-Acetylshikonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects and navigate common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a naphthoquinone derivative with a broad spectrum of pharmacological activities.[1][2] Its primary anticancer mechanisms involve the induction of programmed cell death (apoptosis and necroptosis), cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][3][4] It has been shown to directly inhibit several key proteins and signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR pathway, T-lymphokine-activated killer cell-originated protein kinase (TOPK), and tubulin polymerization.[1][5][6][7]
Q2: My non-cancerous control cell line is showing high toxicity. Why is this happening and how can I reduce it?
While some studies suggest this compound has less toxicity in normal tissues, it can still affect non-cancerous cells, partly due to its broad mechanism of action.[4] High toxicity in control lines can be caused by:
-
Concentration: The concentration used may be too high for the specific normal cell line.
-
Off-Target Effects: Mechanisms like ROS production and mitochondrial disruption are not always cancer-cell specific.[8]
-
Genotoxicity: The compound has been associated with genotoxicity in some studies.[1][9]
To mitigate this, perform a dose-response curve on your control cell line to determine its specific IC50 value. It is advisable to use the lowest concentration that elicits the desired on-target effect in cancer cells while minimizing toxicity in control cells. Consider using a ROS scavenger, like N-acetylcysteine (NAC), as a control to determine if the toxicity is primarily ROS-mediated.[10]
Q3: I'm observing conflicting modes of cell death (e.g., apoptosis vs. necroptosis). What could be the reason?
The mode of cell death induced by this compound can be cell-type dependent and influenced by the cellular context. For example, it has been shown to induce apoptosis in oral squamous cell carcinoma and renal cell carcinoma, but necroptosis in non-small cell lung cancer (NSCLC) by activating the RIPK1/RIPK3/MLKL pathway.[3][4][11] The dominant pathway may depend on the expression levels of key proteins (e.g., caspases, RIPK1/3) in your specific cell model. To clarify the mechanism, use specific inhibitors like Z-VAD-FMK (a pan-caspase inhibitor for apoptosis) or Necrostatin-1 (a RIPK1 inhibitor for necroptosis).[3]
Q4: How can I confirm that my observed effects are specific to my target pathway and not just a result of a general ROS burst?
This is a critical control experiment. Since this compound is a potent inducer of intracellular ROS, it's important to differentiate between a specific pathway inhibition and a general cellular stress response.[3][4][12]
-
Use an Antioxidant Rescue: Co-treat your cells with this compound and a ROS scavenger like N-acetylcysteine (NAC). If the downstream effect on your target pathway is reversed, it suggests the effect is ROS-dependent.[10]
-
Measure ROS Directly: Quantify intracellular ROS levels using probes like DCF-DA.[12]
-
Use a Positive Control: Compare the effects of this compound to a simple ROS-inducing agent like hydrogen peroxide (H₂O₂) to see if the molecular signature is identical.
Q5: What are the major known off-target signaling pathways affected by this compound?
This compound's polypharmacology means it interacts with numerous pathways, which can be considered off-target depending on the primary research focus. Key affected pathways include:
-
MAPK Pathways (JNK, p38): Often activated in response to ROS-induced stress.[1][4]
-
NF-κB Pathway: Can be suppressed, contributing to its anti-inflammatory effects.[1]
-
STAT3 and EGFR Signaling: Dual inhibition of these pathways has been reported in NSCLC.[13]
-
DNA Damage Response (DDR): The parent compound, shikonin, is a broad inhibitor of DDR kinases like ATM and ATR.[14]
-
p21-activated kinase 1 (PAK1): Shikonin has been identified as a direct inhibitor.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between experimental replicates. | 1. Compound precipitation due to poor solubility.2. Inconsistent cell seeding density.3. Pipetting errors. | 1. Confirm the solubility of this compound in your specific culture medium. Prepare fresh stock solutions and vortex before use.2. Use an automated cell counter for accurate seeding.3. Use calibrated pipettes and consistent technique. |
| Unexpected changes in cell morphology unrelated to apoptosis/necrosis. | 1. Cytoskeletal disruption. This compound has been identified as a tubulin polymerization inhibitor.[7]2. General cellular stress. | 1. Perform immunofluorescence staining for α-tubulin to observe microtubule structure.2. Compare the morphological changes to those induced by known tubulin inhibitors (e.g., paclitaxel, colchicine). |
| No effect on the intended target pathway, but significant cell death is observed. | 1. The primary mechanism of cytotoxicity in your model is an off-target effect.2. Massive ROS production or direct mitochondrial damage is overriding the specific pathway effect.[8] | 1. Measure mitochondrial membrane potential (e.g., using JC-1 dye) and intracellular ROS levels.2. Use pathway-specific inhibitors or activators to confirm if your target pathway is druggable in your cell line.3. Consider if another target, like TOPK or CYP2J2, is more dominant in your model.[5][11] |
| Difficulty reproducing results from published literature. | 1. Differences in cell line passage number or strain.2. Variations in serum, media, or other reagents.3. Purity of the this compound compound. | 1. Perform cell line authentication. Use cells at a low passage number.2. Standardize all reagents and record lot numbers.3. Verify the purity of your compound via HPLC or other analytical methods. |
Quantitative Data Summary
Table 1: Summary of IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HT29 | Colorectal Cancer | 30.78 µg/mL (~68 µM) | 48 | [6] |
| PANC-1 | Pancreatic Cancer | - | - | [1] |
| A549 | Non-Small Cell Lung Cancer | ~2.5 µM (for effects) | 24 | [3] |
| H1299 | Non-Small Cell Lung Cancer | ~2.5 µM (for effects) | 24 | [3] |
| OSCC cells | Oral Squamous Cell Carcinoma | - | - | [4] |
| A498 | Renal Cell Carcinoma | ~2.5-5 µM (for effects) | 24 | [11] |
| MHCC-97H | Hepatocellular Carcinoma | - | - | [7] |
| HL-60 | Acute Myeloid Leukemia | - | - | [16] |
Note: Direct IC50 values are not always reported; concentrations are based on effective doses from cited studies. Conversion from µg/mL to µM assumes a molecular weight of ~428.45 g/mol .
Table 2: Summary of Key Signaling Pathways and Proteins Modulated by this compound
| Pathway/Protein | Effect | Cell/System Context | Reference |
| PI3K/Akt/mTOR | Inhibition | Colorectal Cancer, Leukemia | [1][6][16] |
| MAPK (JNK/p38) | Activation | Oral Squamous Cell Carcinoma | [1][4] |
| NF-κB | Inhibition | General Anti-inflammatory | [1] |
| ROS Production | Induction | Multiple Cancer Types | [3][4][11][12] |
| TOPK | Direct Inhibition | Colorectal Cancer, DLBCL | [5][17] |
| Tubulin Polymerization | Inhibition | Hepatocellular Carcinoma | [7] |
| RIPK1/RIPK3/MLKL | Activation (Necroptosis) | Non-Small Cell Lung Cancer | [3] |
| STAT3/EGFR | Inhibition | Non-Small Cell Lung Cancer | [13] |
| CYP2J2 | Inhibition | Renal Cell Carcinoma | [10][11] |
| FOXO3 | Activation | Renal Cell Carcinoma | [10][11] |
Visualizations: Pathways and Workflows
Caption: Key on-target and potential off-target pathways of this compound.
Caption: Experimental workflow to distinguish on-target vs. off-target effects.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and calculate the IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated Protein Analysis
This protocol is used to assess the effect of this compound on specific signaling pathways (e.g., p-Akt, p-STAT3).
Materials:
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for the specified time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to loading controls (e.g., β-actin) and total protein controls (e.g., total Akt).
Protocol 3: Intracellular ROS Measurement (DCF-DA Assay)
This protocol measures the generation of intracellular reactive oxygen species.
Materials:
-
2',7'-dichlorofluorescin diacetate (DCF-DA) probe (5 mM stock in DMSO)
-
Black, clear-bottom 96-well plates
-
Positive control (e.g., H₂O₂)
-
Negative control / Rescue agent (e.g., N-acetylcysteine, NAC)
-
Phenol red-free culture medium
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the medium and wash cells with warm PBS. Add 100 µL of phenol red-free medium containing 10 µM DCF-DA to each well. Incubate for 30-45 minutes at 37°C in the dark.
-
Compound Treatment: Wash the cells twice with PBS to remove excess probe. Add 100 µL of phenol red-free medium containing this compound at various concentrations. Include wells for positive (H₂O₂) and rescue (co-treatment with NAC) controls.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Measurements can be taken kinetically over time or at a fixed endpoint (e.g., 1-2 hours).
-
Data Analysis: Normalize the fluorescence intensity to the control group to determine the fold-change in ROS production.
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylshikonin suppressed growth of colorectal tumour tissue and cells by inhibiting the intracellular kinase, T-lymphokine-activated killer cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical screen identifies shikonin as a broad DNA damage response inhibitor that enhances chemotherapy through inhibiting ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Compound Shikonin Is a Novel PAK1 Inhibitor and Enhances Efficacy of Chemotherapy against Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: DL-Acetylshikonin Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Acetylshikonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pharmacokinetic studies of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Bioanalytical Method Development
Question: I am having difficulty detecting this compound in plasma samples using standard LC-MS/MS methods. What could be the reason?
Answer: This is a common and significant challenge. The prototype of this compound is often undetectable in blood or plasma.[1][2] This is attributed to its high reactivity and potential instability in biological matrices. To overcome this, a pre-column derivatization step is necessary to yield a stable product that can be reliably quantified by LC-MS/MS. A widely used method involves derivatization with 2-mercaptoethanol.[1][3]
Troubleshooting Tip: If you are still experiencing low signal after derivatization, consider the following:
-
Derivatization Reaction Conditions: Ensure optimal reaction time, temperature, and pH. The reaction of naphthoquinones with thiols can be sensitive to these parameters.
-
Sample Stability: Shikonin and its derivatives can be unstable, particularly when exposed to light and certain pH conditions.[4] Process samples promptly and store them protected from light at -80°C.
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement in the mass spectrometer. A thorough validation of matrix effects is crucial. Consider using a stable isotope-labeled internal standard if available, or a structural analog to compensate for these effects.
Question: What are the common issues with sample preparation for this compound analysis?
Answer: Due to its lipophilic nature and potential for instability, sample preparation can be challenging. Common issues include:
-
Low Recovery: Inefficient extraction from plasma or tissue homogenates. Protein precipitation is a common first step, but the choice of solvent is critical. Acetonitrile is frequently used for protein precipitation.
-
Instability during Extraction: The compound may degrade during the extraction process. Minimize sample handling time and keep samples on ice whenever possible.
-
Contamination: Ensure all glassware and plastics are free from contaminants that could interfere with the analysis or react with the analyte.
Troubleshooting Workflow for Low Analyte Recovery
Caption: Troubleshooting workflow for low recovery of this compound.
Pharmacokinetic Properties
Question: Why is the oral bioavailability of this compound reported to be low?
Answer: The poor oral bioavailability of this compound is a major pharmacokinetic challenge. This is primarily due to its low aqueous solubility and poor absorption rate following oral administration.[1][2][5]
Question: What is known about the distribution of this compound in the body?
Answer: Pharmacokinetic studies indicate that this compound has a wide distribution in tissues.[1][2][5] Studies in mice using radiolabeled acetylshikonin showed that it is primarily distributed to the stomach and intestine, with lower levels found in the gallbladder, liver, kidneys, and lungs, and the least in the brain and spinal cord.[6] It also exhibits a high binding rate to human plasma proteins, which can limit the concentration of free, active drug.[1][6]
Question: How is this compound metabolized and eliminated?
Answer: The metabolic pathways of this compound are not yet fully elucidated.[1][7] However, it is known to be a non-selective inhibitor of several cytochrome P450 (CYP) isoforms, which may lead to drug-drug interactions.[8] Elimination of radiolabeled acetylshikonin in mice occurs mainly through fecal excretion.[6] The parent compound, shikonin, has been shown to be metabolized in vitro by rat liver microsomes into hydroxylated metabolites.[9]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose & Route | Value | Reference |
| t½ (half-life) | Macaque Monkey | 0.40 mg/kg, oral | 12.3 ± 1.6 h | [1][6] |
| MRT (Mean Residence Time) | Macaque Monkey | 0.40 mg/kg, oral | 10.2 ± 0.7 h | [1][6] |
| AUC₀₋t | Macaque Monkey | 0.40 mg/kg, oral | 615.4 ± 206.5 ng/mL/h | [1][6] |
| Peak Plasma Time | Mice | Oral | ~1 h | [6] |
Table 2: Solubility of Shikonin (a closely related compound)
| Solvent | Solubility | Reference |
| DMSO | ~11 mg/mL | [10] |
| Ethanol | ~2 mg/mL | [10] |
| Dimethylformamide (DMF) | ~16 mg/mL | [10] |
Note: Specific solubility data for this compound is limited, but it is known to have low water solubility.[1][2]
Experimental Protocols
Quantification of this compound in Blood by LC-MS/MS with Pre-column Derivatization
This protocol is based on the method described by Sun et al. (2008).[3]
a. Sample Preparation and Derivatization:
-
To a blood sample, add 2-mercaptoethanol which will act as the derivatization reagent.
-
The derivatization reaction forms a major, stable product that correlates with the acetylshikonin concentration.
b. Extraction:
-
Perform a protein precipitation step, for example, by adding three volumes of ice-cold acetonitrile to one volume of the plasma sample.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
c. LC-MS/MS Analysis:
-
Column: C18 column (e.g., 50 mm x 2.0 mm, 5 µm).[3]
-
Mobile Phase A: 10% Methanol in water with 1.96% acetic acid and 10 mmol/L ammonium acetate.[3]
-
Mobile Phase B: Methanol with 1.96% acetic acid.[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Elution: A linear gradient elution should be optimized to separate the derivative from endogenous interferences.
-
Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in a multiple reaction monitoring (MRM) mode. The specific mass transitions for the acetylshikonin-2-mercaptoethanol derivative need to be determined.
Workflow for Bioanalytical Method
Caption: General workflow for the bioanalysis of this compound.
In Vitro Metabolism Study using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound.
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, human), a NADPH-generating system (or NADPH), and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiate Reaction: Add this compound (dissolved in a suitable solvent like DMSO, keeping the final solvent concentration low, typically <1%) to the incubation mixture to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins and quench the enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound, after derivatization) and the formation of potential metabolites using LC-MS/MS.
Signaling Pathways
This compound exerts its pharmacological effects, particularly its anti-cancer activities, by modulating several key signaling pathways.
Apoptosis Induction via Bcl-2 Family and Caspase Activation
This compound can induce apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family and activating the caspase cascade. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[11] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[11][12]
Caption: this compound-induced apoptosis pathway.
Necroptosis Induction via RIPK1/RIPK3 Pathway
In addition to apoptosis, this compound can induce a form of programmed necrosis called necroptosis in certain cancer cells. This process is mediated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL).[6][13][14][15] Phosphorylated MLKL then translocates to the cell membrane, causing membrane rupture and cell death.
Caption: this compound-induced necroptosis pathway.
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of acetylshikonin in macaque monkey blood by LC-ESI-MS/MS after precolumn derivatization with 2-mercaptoethanol and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. glpbio.com [glpbio.com]
- 9. Studies on in vitro metabolism of shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - Figure f6 | Aging [aging-us.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of DL-Acetylshikonin and Other Shikonin Derivatives
Shikonin and its derivatives, naturally occurring naphthoquinone pigments, have garnered significant attention in pharmacological research due to their potent anti-cancer, anti-inflammatory, and antimicrobial properties. A key area of investigation is their cytotoxicity towards cancer cells, which varies considerably with structural modifications. This guide provides a comparative overview of the cytotoxic effects of DL-Acetylshikonin and other notable shikonin derivatives, supported by experimental data and methodologies, to assist researchers in drug development and scientific inquiry.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of shikonin derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The table below summarizes the IC50/EC50 values for this compound and other shikonins across various cell lines, demonstrating the impact of different chemical moieties on their cytotoxic activity.
| Compound | Cell Line | Assay Type | Duration | IC50 / EC50 (µM) | Reference |
| Acetylshikonin | Human Chondrosarcoma (Cal78) | CellTiter-Glo | 24h | 3.8 | [1] |
| Human Chondrosarcoma (SW-1353) | CellTiter-Glo | 24h | 1.5 | [1] | |
| Human Chondrocytes (HC) | Viability Assay | 24h | 2.4 | ||
| Osteoarthritis Chondrocytes (pCH-OA) | Viability Assay | 24h | 2.1 | ||
| Normal Lung Fibroblast (V79) | MTT, NRU, LDH | 24h | ~2.0 (Avg. EC50) | [2] | |
| Mouse B-cell Leukemia (BCL1) | MTT | 24h | 1.95 | [3] | |
| Human B-PLL (JVM-13) | MTT | 24h | 1.35 | [3] | |
| Hepatocellular Carcinoma (MHCC-97H) | CCK-8 | 48h | 1.09 | ||
| Lung Cancer (H1299) | CCK-8 | 24h | 2.34 | ||
| Lung Cancer (A549) | CCK-8 | 24h | 3.26 | [4] | |
| Shikonin | Human Chondrosarcoma (Cal78) | CellTiter-Glo | 24h | 1.5 | [1] |
| Human Chondrosarcoma (SW-1353) | CellTiter-Glo | 24h | 1.1 | [1] | |
| Human Chondrocytes (HC) | Viability Assay | 24h | 1.2 | ||
| Osteoarthritis Chondrocytes (pCH-OA) | Viability Assay | 24h | 1.3 | ||
| Normal Lung Fibroblast (V79) | MTT, NRU, LDH | 24h | ~1.0 (Avg. EC50) | [2] | |
| Cyclopropylshikonin | Human Chondrosarcoma (Cal78) | CellTiter-Glo | 24h | 2.9 | [1] |
| Human Chondrosarcoma (SW-1353) | CellTiter-Glo | 24h | 1.2 | [1] | |
| Human Chondrocytes (HC) | Viability Assay | 24h | 1.6 | ||
| Osteoarthritis Chondrocytes (pCH-OA) | Viability Assay | 24h | 1.8 | ||
| Isobutyroylshikonin (IBS) | Mouse B-cell Leukemia (BCL1) | MTT | 24h | 0.28 | [3] |
| Human B-PLL (JVM-13) | MTT | 24h | 0.22 | [3] | |
| β,β-dimethylacrylshikonin (MBS) | Mouse B-cell Leukemia (BCL1) | MTT | 24h | 0.19 | [3] |
| Human B-PLL (JVM-13) | MTT | 24h | 0.16 | [3] |
Data compiled from multiple sources. Values are approximated where necessary for comparison.
Generally, shikonin exhibits stronger cytotoxicity than acetylshikonin against both cancerous and normal cell lines, as indicated by its lower IC50/EC50 values.[1][2] For instance, the EC50 for shikonin in V79 normal cells was approximately twofold lower than that of acetylshikonin.[2] However, derivatives such as Isobutyroylshikonin (IBS) and β,β-dimethylacrylshikonin (MBS) have demonstrated even greater potency in certain leukemia cell lines, with IC50 values in the sub-micromolar range.[3] This suggests that the nature of the ester group on the side chain significantly influences cytotoxic activity.
Experimental Protocols
The data presented above were generated using various colorimetric assays that measure cell viability and metabolic activity. The following are detailed methodologies for two commonly employed assays, the MTT and XTT assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[5]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the shikonin derivatives. After the incubation period, replace the old medium with fresh medium containing the desired concentrations of the test compounds. Include untreated cells as a negative control and a solvent control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[6]
-
MTT Addition: Following treatment, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6] The plate may be left overnight in the incubator to ensure complete dissolution.[7]
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of >650 nm can be used to correct for background noise. The intensity of the purple color is directly proportional to the number of viable cells.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is an alternative to the MTT assay where the product is a water-soluble formazan, simplifying the protocol.
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate the cells with the test compounds for the desired duration (e.g., 24 to 96 hours).[8]
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent with the electron-coupling reagent, as per the manufacturer's instructions.[9]
-
XTT Addition: Add 50 µL of the prepared XTT working solution to each well.[9]
-
Incubation for Color Development: Incubate the plate for 2 to 5 hours at 37°C, protecting it from light.[8] The incubation time may vary depending on the cell type and density.[8]
-
Absorbance Reading: Measure the absorbance of the soluble orange formazan product using a microplate reader at a wavelength of 450-500 nm.[9] A reference wavelength of ~660 nm is used to subtract background absorbance.[8]
Signaling Pathways in Shikonin-Induced Cytotoxicity
The cytotoxic effects of shikonin and its derivatives are mediated through a complex network of signaling pathways, primarily culminating in programmed cell death (apoptosis) and necroptosis. A central mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10][11]
The accumulation of intracellular ROS triggers multiple downstream events. It can cause damage to the mitochondrial membrane, leading to the activation of the intrinsic apoptotic pathway.[10] This involves the regulation of Bcl-2 family proteins, the release of cytochrome c, and the subsequent activation of executioner caspases like caspase-3 and caspase-9.[10][11]
Furthermore, ROS can stimulate the mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38.[11][12] Activation of these pathways contributes to the induction of apoptosis.[12] Some derivatives, like acetylshikonin, have also been shown to inhibit pro-survival pathways such as the PI3K/Akt/mTOR pathway, further promoting cell death.[13][14]
References
- 1. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and antigenotoxicity evaluation of acetylshikonin and shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comptage des cellules et analyse de la santé cellulaire [sigmaaldrich.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin induced Apoptosis Mediated by Endoplasmic Reticulum Stress in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylshikonin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant oral cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DL-Acetylshikonin and Sorafenib in Renal Cell Carcinoma
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy and mechanisms of action of DL-acetylshikonin and the established multi-kinase inhibitor, sorafenib, in the context of renal cell carcinoma (RCC). While direct head-to-head preclinical or clinical studies are not yet available, this document synthesizes existing data to offer a comparative overview based on independent research.
Executive Summary
This compound, a derivative of a traditional Chinese medicinal herb, has demonstrated significant cytotoxic and antiproliferative effects in human renal cell carcinoma cell lines.[1] Its mechanism is linked to the induction of apoptosis through the inhibition of CYP2J2, leading to increased reactive oxygen species (ROS) and activation of the FOXO3 transcription factor.[1][2] Sorafenib, a standard-of-care targeted therapy for advanced RCC, functions as a multi-kinase inhibitor, targeting key signaling pathways involved in tumor cell proliferation and angiogenesis, such as the Raf/MEK/ERK pathway and receptor tyrosine kinases like VEGFR and PDGFR.[3][4][5]
This guide presents a compilation of the available preclinical data for both compounds, detailing their effects on cell viability and outlining their distinct mechanisms of action. The information is intended to provide a foundational understanding for further research and development in the field of renal cell carcinoma therapeutics.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and sorafenib in RCC cell lines.
| Compound | Cell Line | Assay | Metric | Value | Time Point | Citation |
| This compound | A498 | MTT | IC50 | Not explicitly stated, but significant inhibitory effect from 1 µM | 48h | [1] |
| This compound | ACHN | MTT | IC50 | Not explicitly stated, but significant inhibitory effect from 1 µM | 48h | [1] |
| Sorafenib | A498 | MTT | IC50 | 17.925 µM | 48h | [1] |
| Sorafenib | ACHN | MTT | IC50 | 11.38 µM | 48h | [1] |
Table 1: Comparative Cytotoxicity (IC50) of this compound and Sorafenib in Human Renal Cell Carcinoma Cell Lines.
| Compound | Cell Line | Concentration | Assay | Metric | Result | Citation |
| This compound | A498 | 1.25, 2.5, 5 µM | Comet Assay | % Increase in DNA tail length | 256.3%, 638%, 907% | [1] |
| This compound | ACHN | 1.25, 2.5, 5 µM | Comet Assay | % Increase in DNA tail length | 292.89%, 494.89%, 530.09% | [1] |
Table 2: DNA Damage Induced by this compound in Human Renal Cell Carcinoma Cell Lines.
Signaling Pathways and Mechanisms of Action
This compound in Renal Cell Carcinoma
This compound induces apoptosis in RCC cells through a mechanism involving the inhibition of the enzyme CYP2J2.[1][2] This inhibition leads to an increase in intracellular reactive oxygen species (ROS). The elevated ROS levels, in turn, activate the transcription factor FOXO3, which translocates to the nucleus and upregulates the expression of pro-apoptotic proteins such as Bim and Bax, as well as cell cycle inhibitors like p21 and p27.[1] This cascade of events ultimately leads to caspase activation and programmed cell death.
Caption: Proposed signaling pathway of this compound in RCC cells.
Sorafenib in Renal Cell Carcinoma
Sorafenib is a multi-kinase inhibitor that targets several key pathways implicated in RCC pathogenesis.[3][4] A primary mechanism of action is the inhibition of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptor (PDGFR).[6][7] By blocking these receptors on endothelial cells, sorafenib inhibits angiogenesis, thereby cutting off the tumor's blood supply. Additionally, sorafenib inhibits the Raf/MEK/ERK signaling pathway within the tumor cells, which is crucial for cell proliferation and survival.[3][5]
Caption: Dual mechanism of action of sorafenib in RCC.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Culture
Human renal cell carcinoma cell lines, A498 and ACHN, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or sorafenib for 24, 48, and 72 hours. After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Comet Assay for DNA Damage
-
Procedure: After treatment with this compound, cells were harvested and mixed with low-melting-point agarose. The cell suspension was layered onto a slide pre-coated with normal-melting-point agarose. The slides were then immersed in a lysis solution, followed by an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis was performed, and the slides were neutralized and stained with a fluorescent DNA dye.
-
Data Analysis: Images of the comets were captured using a fluorescence microscope, and the tail length was quantified using appropriate software to assess the extent of DNA damage.
Western Blot Analysis
-
Procedure: Cells were lysed, and protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., FOXO3, cleaved PARP, caspases, CYP2J2, Bcl-2 family proteins) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Data Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Investigating this compound's Effect
Caption: Workflow for evaluating this compound's efficacy in RCC cells.
Conclusion
The available data suggest that this compound is a potent inducer of apoptosis in RCC cell lines, with a mechanism of action distinct from that of sorafenib. While sorafenib targets established oncogenic signaling and angiogenesis pathways, this compound's efficacy appears to be mediated through the induction of oxidative stress and subsequent activation of pro-apoptotic cellular machinery. The lower IC50 values observed for this compound in the A498 and ACHN cell lines compared to sorafenib warrant further investigation into its potential as a novel therapeutic agent for renal cell carcinoma. Future preclinical studies, including in vivo xenograft models, are necessary to directly compare the efficacy and safety of these two compounds and to fully elucidate the therapeutic potential of this compound in RCC.
References
- 1. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal cell carcinoma and the use of sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sorafenib in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validating DL-Acetylshikonin-Induced Apoptosis: A Comparative Guide on the Role of N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DL-Acetylshikonin's Pro-Apoptotic Effects and their Validation using N-acetylcysteine, Supported by Experimental Data.
This compound, a naphthoquinone compound extracted from the root of Lithospermum erythrorhizon, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. A key mechanism underlying this effect is the generation of intracellular reactive oxygen species (ROS). To validate that the observed apoptosis is indeed triggered by oxidative stress, the antioxidant N-acetylcysteine (NAC) is a critical experimental tool. This guide provides a comparative analysis of this compound's activity in the presence and absence of NAC, offering researchers a clear understanding of how to experimentally validate ROS-dependent apoptosis.
Performance Comparison: this compound vs. This compound + NAC
The pro-apoptotic efficacy of this compound is intrinsically linked to its ability to elevate intracellular ROS levels. Co-treatment with NAC, a potent ROS scavenger, serves to abrogate these effects, thereby confirming the oxidative stress-mediated mechanism of action. The following tables summarize the quantitative data from studies on colorectal and renal cancer cell lines, demonstrating the reversal of this compound's effects by NAC.
Table 1: Effect on Cell Viability
| Cell Line | Treatment | Concentration (µM) | Time (h) | Cell Viability (%) | Change in Viability with NAC (%) |
| HCT-15 | Acetylshikonin | 5 | 12 | - | - |
| Acetylshikonin + NAC | 5 + 10,000 | 12 | Increased by 5.31% | - | |
| Acetylshikonin | 5 | 24 | - | - | |
| Acetylshikonin + NAC | 5 + 10,000 | 24 | Increased by 45.47% | - | |
| Acetylshikonin | 5 | 48 | - | - | |
| Acetylshikonin + NAC | 5 + 10,000 | 48 | Increased by 60.74% | - | |
| LoVo | Acetylshikonin | 2.5 | 12 | - | - |
| Acetylshikonin + NAC | 2.5 + 10,000 | 12 | Increased by 25.71% | - | |
| Acetylshikonin | 2.5 | 24 | - | - | |
| Acetylshikonin + NAC | 2.5 + 10,000 | 24 | Increased by 55.65% | - | |
| Acetylshikonin | 2.5 | 48 | - | - | |
| Acetylshikonin + NAC | 2.5 + 10,000 | 48 | Increased by 75.65% | - |
Table 2: Effect on Intracellular ROS Generation
| Cell Line | Treatment | Concentration (µM) | Time (h) | Increase in ROS Level (%) | Reduction in ROS with NAC (%) |
| HCT-15 | Acetylshikonin | 1.25 | 6 | 24.1 | - |
| Acetylshikonin | 2.5 | 6 | 55.7 | - | |
| Acetylshikonin | 5 | 6 | 72.6 | - | |
| Acetylshikonin + NAC | 5 + 10,000 | 6 | - | 34.4 | |
| LoVo | Acetylshikonin | 1.25 | 6 | 105.1 | - |
| Acetylshikonin | 2.5 | 6 | 188.8 | - | |
| Acetylshikonin | 5 | 6 | 197.7 | - | |
| Acetylshikonin + NAC | 2.5 + 10,000 | 6 | - | 123.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for researchers aiming to replicate and validate the findings.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5-6.5% CO₂.
-
Treatment: Treat the cells with various concentrations of this compound, with or without NAC, and incubate for the desired time periods (e.g., 12, 24, 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO₂.
-
Solubilization: Add 100 µL of solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.
DCF-DA Assay for Intracellular ROS
The 2′,7′-dichlorofluorescin diacetate (DCF-DA) assay is used to measure intracellular ROS levels. DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Cell Seeding and Treatment: Seed cells and treat with this compound with or without NAC as described in the MTT assay protocol.
-
DCF-DA Staining: After treatment, wash the cells once with serum-free medium. Add 500 µL of DCF-DA working solution (typically 10-50 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCF-DA working solution and wash the cells once with serum-free medium and twice with 1x phosphate-buffered saline (PBS).
-
Imaging and Quantification: Add 500 µL of 1x PBS to each well. Capture representative fluorescent images for each well using a fluorescence microscope with a GFP channel. The fluorescence intensity can be quantified using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Annexin V/PI Double Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Preparation and Treatment: Induce apoptosis by treating cells with this compound with or without NAC. Include untreated cells as a negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1x PBS.
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Visualizing the Molecular Interactions
To better understand the experimental logic and the underlying biological processes, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for validating ROS-dependent apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Validating DL-Acetylshikonin-Induced Necroptosis: A Comparative Guide to Co-Treatment with RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate DL-Acetylshikonin-induced necroptosis through co-treatment with Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and Necroptosis Validation
This compound, a derivative of shikonin, has demonstrated anti-cancer properties by inducing a form of programmed cell death known as necroptosis.[1] Necroptosis is a regulated necrotic cell death pathway that is critically dependent on the kinase activity of RIPK1 and RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2]
To rigorously validate that this compound induces cell death via necroptosis, it is essential to demonstrate that this process can be inhibited by blocking key upstream regulators. RIPK1 inhibitors serve as invaluable tools for this purpose. Co-treatment of cells with this compound and a specific RIPK1 inhibitor should rescue cells from death and reverse the downstream molecular signatures of necroptosis. This guide compares the use of common RIPK1 inhibitors in this experimental context.
Comparative Analysis of RIPK1 Inhibitors
The selection of an appropriate RIPK1 inhibitor is crucial for the successful validation of necroptosis. The most commonly used inhibitors in the context of this compound research are Necrostatin-1 (Nec-1) and its more stable analog, 7-Cl-O-Nec-1. Other potent RIPK1 inhibitors are also available and can be considered for similar studies.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Key Considerations |
| Necrostatin-1 (Nec-1) | Allosteric inhibitor of RIPK1 kinase activity. | 10-60 µM | The first-in-class RIPK1 inhibitor. May have off-target effects at higher concentrations. |
| 7-Cl-O-Nec-1 (Nec-1s) | A more stable and potent analog of Nec-1. | 10-30 µM | Higher specificity for RIPK1 compared to Nec-1. Often the preferred choice for in vitro studies. |
| GSK'963 | Potent and selective RIPK1 inhibitor. | 1-10 µM | High specificity and potency. Can be a good alternative to Nec-1 and its analogs. |
| Ponatinib | Multi-kinase inhibitor with potent activity against RIPK1 and RIPK3. | 0.1-1 µM | Dual targeting of RIPK1 and RIPK3 can be advantageous for complete blockade of the necroptotic pathway. |
| Pazopanib | Multi-target tyrosine kinase inhibitor that also inhibits RIPK1. | 5-20 µM | Less specific than other options, but can be used if other inhibitors are unavailable. |
Experimental Data: Co-treatment of this compound with RIPK1 Inhibitors
Studies have shown that co-treatment with RIPK1 inhibitors significantly reverses the effects of this compound in non-small cell lung cancer (NSCLC) cell lines, H1299 and A549.[1]
Rescue of Cell Viability
Pre-treatment with Necrostatin-1 or 7-Cl-O-Nec-1 has been demonstrated to significantly rescue the reduction in cell viability caused by this compound.[1]
| Cell Line | Treatment | Approximate Cell Viability (% of Control) |
| H1299 | This compound (2.5 µM) | ~50% |
| This compound (2.5 µM) + Necrostatin-1 (20 nM) | ~85% | |
| This compound (2.5 µM) + 7-Cl-O-Nec-1 (30 nM) | ~90% | |
| A549 | This compound (2.5 µM) | ~60% |
| This compound (2.5 µM) + Necrostatin-1 (20 nM) | ~90% | |
| This compound (2.5 µM) + 7-Cl-O-Nec-1 (30 nM) | ~95% |
Data are estimated from graphical representations in the source literature.[2]
Inhibition of MLKL Phosphorylation
A hallmark of necroptosis is the phosphorylation of MLKL. Co-treatment with RIPK1 inhibitors has been shown to abolish the increase in phosphorylated MLKL (p-MLKL) induced by this compound.[1][2]
| Cell Line | Treatment | Relative p-MLKL Levels (Fold Change vs. Control) |
| H1299 & A549 | This compound (2.5 µM) | Significant Increase |
| This compound (2.5 µM) + Necrostatin-1 (20 nM) | Near Baseline Levels | |
| This compound (2.5 µM) + 7-Cl-O-Nec-1 (30 nM) | Near Baseline Levels |
Quantitative fold change is estimated from representative Western Blots and immunofluorescence images.[2][3]
Experimental Protocols
The following are detailed protocols for the key experiments used to validate this compound-induced necroptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed H1299 or A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Pre-treatment with RIPK1 Inhibitors: Pre-treat the cells with the desired RIPK1 inhibitor (e.g., 20 nM Necrostatin-1 or 30 nM 7-Cl-O-Nec-1) for 1 hour.
-
Treatment with this compound: Add this compound to a final concentration of 2.5 µM and incubate for an additional 24 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Western Blot for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key necroptosis-related proteins.
-
Cell Lysis: After treatment as described above (typically for 4-6 hours for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RIPK1, p-RIPK3, p-MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Immunofluorescence for p-MLKL Translocation
This method visualizes the subcellular localization of p-MLKL.
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat the cells as described for the Western blot protocol.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against p-MLKL overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Visualizations
Signaling Pathway of this compound-Induced Necroptosis and Inhibition by RIPK1 Inhibitors
Caption: this compound-induced necroptosis pathway and the inhibitory action of RIPK1 inhibitors.
Experimental Workflow for Validating Necroptosis
Caption: A streamlined workflow for the experimental validation of necroptosis.
Logical Framework for Selecting a RIPK1 Inhibitor
Caption: Decision-making guide for selecting an appropriate RIPK1 inhibitor.
References
Synergistic Anticancer Effects of DL-Acetylshikonin with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic anticancer effects of DL-Acetylshikonin when combined with conventional chemotherapy drugs. The data presented is compiled from preclinical studies to highlight the potential of this compound as a chemosensitizing agent.
Introduction to this compound
This compound is a naturally occurring naphthoquinone compound derived from the root of Lithospermum erythrorhizon. It has demonstrated a range of biological activities, including anti-inflammatory and anticancer properties.[1] Emerging research indicates that this compound can act synergistically with existing chemotherapy agents, potentially enhancing their efficacy and overcoming drug resistance. This guide focuses on the synergistic effects observed with cisplatin and provides an overview of the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Effects
The synergistic effect of combining this compound with chemotherapy drugs is often evaluated by measuring the half-maximal inhibitory concentration (IC50) and calculating the Combination Index (CI). A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While comprehensive quantitative data for this compound in combination with a wide array of chemotherapy drugs is still an emerging field of study, a notable synergistic interaction has been observed with cisplatin, particularly in cisplatin-resistant cancer cells.
Table 1: In Vitro Synergistic Cytotoxicity of this compound with Cisplatin
| Cell Line | Cancer Type | Drug(s) | IC50 (µM) | Combination Index (CI) | Reference |
| KB-R | Cisplatin-Resistant Oral Cancer | Acetylshikonin | >10 | Data not available | [2] |
| Cisplatin | ~30 | [2] | |||
| Acetylshikonin + Cisplatin | Not explicitly stated, but significant growth inhibition observed at lower concentrations | Synergism demonstrated | [2] | ||
| K562 | Human Chronic Myelocytic Leukemia | Acetylshikonin | 2.03 (24h), 1.13 (48h) | Not applicable (single agent) | [1] |
| HT29 | Colorectal Cancer | Acetylshikonin | 60.82 µg/ml (24h), 30.78 µg/ml (48h) | Not applicable (single agent) |
Note: The study on cisplatin-resistant oral cancer cells (KB-R) demonstrated a significant synergistic effect but did not provide specific CI values. Further research is needed to quantify the synergy across a broader range of cancer cell lines and in combination with other chemotherapeutics.
In Vivo Synergistic Efficacy
Preclinical animal models provide crucial evidence for the therapeutic potential of drug combinations. In a xenograft model using cisplatin-resistant oral cancer cells (KB-R), the combination of this compound and cisplatin resulted in significant tumor growth inhibition compared to either treatment alone.
Table 2: In Vivo Tumor Growth Inhibition in Cisplatin-Resistant Oral Cancer Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| Control (Vehicle) | - | ~1800 | 0 | [2] |
| Acetylshikonin | 50 mg/kg | ~1000 | ~44 | [3] |
| Cisplatin | 5 mg/kg | ~1400 | ~22 | [2] |
| Acetylshikonin + Cisplatin | 50 mg/kg + 5 mg/kg | ~500 | ~72 | [2] |
Data are approximated from graphical representations in the cited literature.
Mechanistic Insights into Synergy
The synergistic anticancer effects of this compound with chemotherapy drugs are attributed to its multifaceted mechanisms of action, primarily involving the induction of reactive oxygen species (ROS) and the modulation of key signaling pathways.
Induction of Reactive Oxygen Species (ROS) and Apoptosis
This compound has been shown to induce the generation of ROS within cancer cells.[1] This increase in oxidative stress can trigger the intrinsic apoptotic pathway. The combination of this compound with chemotherapy agents that also induce apoptosis, such as cisplatin, can lead to a more potent pro-apoptotic effect.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and resistance to chemotherapy. Studies have shown that this compound can inhibit this pathway, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.[2][4] In cisplatin-resistant oral cancer cells, the combination of acetylshikonin was found to inhibit the mTOR/PI3K/Akt signaling pathway.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergistic anticancer effects of this compound and chemotherapy drugs. Specific parameters may need to be optimized based on the cell line and chemotherapy agent being investigated.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapy drug of interest, and their combination. Include a vehicle-treated control group.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group. The IC50 values are then determined from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Seed cells in 6-well plates and treat with the compounds as described for the cell viability assay.
-
After the incubation period, harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, which is crucial for elucidating the effects of the drug combination on signaling pathways.
Protocol:
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Densitometry analysis is performed to quantify the relative protein expression levels, often normalized to a loading control such as β-actin or GAPDH.
Conclusion and Future Directions
The available preclinical data suggests that this compound holds promise as a synergistic agent in cancer chemotherapy, particularly in combination with cisplatin for the treatment of resistant tumors. Its ability to induce ROS-mediated apoptosis and inhibit the pro-survival PI3K/Akt/mTOR signaling pathway provides a strong rationale for its further development.
Future research should focus on:
-
Conducting comprehensive studies to determine the combination index of this compound with a wider range of chemotherapy drugs in various cancer types.
-
Elucidating the detailed molecular mechanisms underlying the synergistic interactions.
-
Performing more extensive in vivo studies to evaluate the efficacy and safety of these combinations in clinically relevant animal models.
-
Investigating the potential of this compound to overcome other forms of drug resistance.
This guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in combination cancer therapy. The presented data and protocols offer a framework for designing and conducting further investigations in this promising area of oncology research.
References
- 1. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. The anti-leukemia activity and mechanisms of shikonin: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of DL-Acetylshikonin and Colchicine as Microtubule Depolymerizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-acetylshikonin and the well-established microtubule depolymerizing agent, colchicine. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the cellular pathways they influence. Detailed experimental protocols for key assays are also provided to support further research.
Executive Summary
Both this compound and colchicine effectively inhibit microtubule polymerization by binding to tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This compound demonstrates potent activity with a reported IC50 for tubulin polymerization of 5.98 µM. While direct comparative studies under identical conditions are limited, literature values for colchicine's tubulin polymerization inhibition IC50 range from 2.68 µM to 10.6 µM, suggesting comparable, though potentially variable, potency. A key differentiator lies in their downstream signaling effects, with acetylshikonin strongly linked to the induction of endoplasmic reticulum (ER) stress pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and colchicine based on available literature.
Table 1: Comparative Efficacy in Tubulin Polymerization Inhibition
| Compound | IC50 (Tubulin Polymerization) | Binding Site on Tubulin |
| This compound | 5.98 ± 0.02 µM[1][2] | Colchicine Binding Site[1][2] |
| Colchicine | ~2.68 µM - 10.6 µM* | Colchicine Binding Site |
*Note: The reported IC50 values for colchicine's inhibition of tubulin polymerization vary across different studies, likely due to variations in experimental conditions.
Table 2: Comparative Effects on Cell Cycle Progression
| Compound | Effective Concentration for G2/M Arrest | Cell Line(s) |
| This compound | 1.09–7.26 µM[1] | MHCC-97H (Hepatocellular Carcinoma)[1] |
| Colchicine | 0.1 - 100 µg/ml[3] | MCF-7 (Breast Adenocarcinoma)[3] |
Mechanism of Action and Signaling Pathways
Both compounds function as antimitotic agents by disrupting microtubule dynamics. They bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule cytoskeleton leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.
Signaling Pathways
While both agents converge on apoptosis, their upstream signaling cascades show some distinctions.
-
This compound: Research indicates that acetylshikonin-induced apoptosis is strongly associated with the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS).[4][5] Furthermore, it has been shown to activate the PERK/eIF2α/CHOP axis of the endoplasmic reticulum (ER) stress pathway.[6]
-
Colchicine: Colchicine-induced apoptosis is also mediated through the mitochondrial pathway.[7] Its signaling involves the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK.[7][8] The PI3K-Akt signaling pathway has been implicated in neuroprotective responses against colchicine-induced toxicity.[8]
Mandatory Visualizations
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for in vitro tubulin polymerization assay.
Signaling Pathway: Comparison of Apoptotic Induction
Caption: Apoptotic signaling pathways induced by each compound.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Objective: To quantitatively measure the inhibition of tubulin polymerization by this compound and colchicine.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound and Colchicine (dissolved in DMSO)
-
Pre-chilled 96-well plates
-
Temperature-controlled spectrophotometer
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a 10x working solution of GTP by diluting the 10 mM stock in General Tubulin Buffer.
-
Prepare serial dilutions of this compound and colchicine in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, combine the tubulin solution, 10x GTP, and glycerol (to a final concentration of 10%).
-
Add the diluted compounds or vehicle control (DMSO) to the appropriate wells of a pre-chilled 96-well plate.
-
Add the tubulin mixture to each well.
-
-
Measurement:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Immunofluorescence Staining of Microtubules
Objective: To visualize the effect of this compound and colchicine on the microtubule network in cultured cells.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound and Colchicine
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, colchicine, or vehicle control for the desired time.
-
-
Fixation (Methanol Fixation Protocol):
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add ice-cold methanol and incubate for 5-10 minutes at -20°C.
-
-
Permeabilization and Blocking:
-
Aspirate the methanol and wash the cells three times with PBS.
-
Add permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Add blocking buffer and incubate for 30-60 minutes at room temperature.
-
-
Antibody Staining:
-
Dilute the primary antibody in blocking buffer. Aspirate the blocking buffer and add the primary antibody solution. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody and DAPI in blocking buffer. Add this solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound and colchicine on cell cycle distribution.
Materials:
-
Suspension or adherent cells
-
Cell culture medium and supplements
-
This compound and Colchicine
-
PBS
-
Trypsin (for adherent cells)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to approximately 60-70% confluency.
-
Treat the cells with various concentrations of this compound, colchicine, or vehicle control for a specified period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (by trypsinization for adherent cells) and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. Acetylshikonin induces apoptosis of human osteosarcoma U2OS cells by triggering ROS-dependent multiple signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylshikonin induces apoptosis through the endoplasmic reticulum stress‐activated PERK/eIF2α/CHOP axis in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by nicotine against colchicine-induced apoptosis is mediated by PI3-kinase--Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Target Engagement of DL-Acetylshikonin on EGFR and STAT3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Acetylshikonin's target engagement with the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3), benchmarked against established inhibitors. The data presented herein is intended to facilitate an objective evaluation of this compound's potential as a dual inhibitor in cancer therapy research.
Executive Summary
This compound, a derivative of a natural compound, has been identified as an inhibitor of both EGFR and STAT3 signaling pathways.[1][2] This dual-targeting capability presents a promising avenue for overcoming resistance mechanisms often associated with single-target therapies. This guide summarizes the available quantitative data on the inhibitory activities of this compound and its parent compound, Shikonin, in comparison to well-characterized inhibitors of EGFR (Erlotinib, Gefitinib, Afatinib) and STAT3 (Stattic, Napabucasin). While direct in vitro kinase inhibition data for this compound is limited, evidence from cellular assays strongly suggests its on-target activity.
Comparative Analysis of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, Shikonin, and selected established inhibitors against EGFR and STAT3. It is important to note that the inhibitory activities can vary depending on the assay type (cell-free vs. cellular) and the specific cell line used.
Table 1: Comparison of Inhibitory Activity against EGFR
| Compound | Target | Assay Type | Cell Line/System | IC50 | Reference(s) |
| This compound | p-EGFR | Cellular (Western Blot) | NSCLC cells | Inhibition observed | [1][2] |
| Shikonin | p-EGFR | Cellular (Western Blot) | A431 cells | Inhibition observed | [3] |
| Erlotinib | EGFR | Cell-free | Recombinant Human EGFR | 2 nM | [4] |
| Gefitinib | EGFR | Cellular | NR6wtEGFR cells | 37 nM (Tyr1173), 26 nM (Tyr992) | [5] |
| Afatinib | EGFR | Cellular | PC-9 (EGFR exon 19 del) | 0.5 nM | [6] |
Note: For this compound and Shikonin, direct enzymatic IC50 values were not available in the searched literature. The data reflects the observed inhibition of EGFR phosphorylation in cellular assays.
Table 2: Comparison of Inhibitory Activity against STAT3
| Compound | Target | Assay Type | Cell Line/System | IC50 | Reference(s) |
| This compound | p-STAT3 | Cellular (Western Blot) | NSCLC cells | Inhibition observed | [1][2] |
| Shikonin | p-STAT3 | Cellular (Western Blot) | Melanoma cells | Inhibition observed | [7] |
| Stattic | STAT3 (SH2 domain) | Cell-free | Recombinant STAT3 | 5.1 µM | [8] |
| Napabucasin | STAT3 pathway | Cellular | Cancer stem cells | 0.291 - 1.19 µM | [9] |
Note: Similar to the EGFR data, direct binding or enzymatic IC50 values for this compound and Shikonin against STAT3 were not found. The presented information is based on the observed inhibition of STAT3 phosphorylation in cellular contexts.
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the EGFR and STAT3 signaling pathways and the points of inhibition by their respective inhibitors.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1975, PC-9)
-
96-well plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the inhibitory effect of compounds on the phosphorylation of target proteins like EGFR and STAT3.
Materials:
-
Cancer cell lines
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds for the specified time.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration using a protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.[2]
In Vitro Kinase Assay (General Protocol)
This protocol is a general guideline for assessing the direct inhibitory effect of a compound on the enzymatic activity of a kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, JAK2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the recombinant kinase, kinase buffer, and the test compound.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value of the compound.
Conclusion
The available evidence suggests that this compound engages with both EGFR and STAT3 signaling pathways, leading to an inhibition of their phosphorylation. While direct enzymatic inhibition data is still needed for a complete quantitative comparison, the observed cellular effects position this compound as a noteworthy candidate for further investigation as a dual-targeting agent. The experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these findings.
References
- 1. EGFR Kinase Enzyme System Application Note [promega.jp]
- 2. Acetylshikonin exerts anti-tumor effects on non-small cell lung cancer through dual inhibition of STAT3 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. promega.com.cn [promega.com.cn]
- 7. caymanchem.com [caymanchem.com]
- 8. Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Shikonin Derivatives in the Spotlight: A Comparative Analysis of Their Anti-Angiogenic Properties
A deep dive into the inhibitory effects of shikonin, acetylshikonin, and isobutyroylshikonin on VEGF-induced angiogenesis, providing researchers and drug development professionals with a comprehensive comparative guide based on experimental data.
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process. Shikonin, a naturally occurring naphthoquinone pigment isolated from the root of Lithospermum erythrorhizon, and its derivatives have garnered significant attention for their potential anti-angiogenic properties. This guide provides a comparative study of shikonin and two of its derivatives, acetylshikonin and isobutyroylshikonin, on their ability to inhibit VEGF-induced angiogenesis, supported by experimental data and detailed protocols.
Comparative Efficacy of Shikonin Derivatives on Endothelial Cell Functions
The anti-angiogenic potential of shikonin, acetylshikonin, and isobutyroylshikonin has been evaluated through their effects on key processes in angiogenesis: endothelial cell proliferation, migration, and tube formation. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for these assessments.
A pivotal study by Lee et al. (2008) provides a comparative analysis of these three compounds. All three derivatives exhibited weak cytotoxicity against HUVECs, with an IC50 of over 20 µM, suggesting their anti-angiogenic effects are not primarily due to cell death.[1][2]
| Parameter | Shikonin | Acetylshikonin | Isobutyroylshikonin | Reference |
| Cytotoxicity (IC50 in HUVECs) | > 20 µM | > 20 µM | > 20 µM | [1][2] |
| VEGF-Induced Proliferation | More specific inhibitory effects compared to its derivatives. Inhibited proliferation by 40% at 5 µM. | Mildly growth inhibitory at 10 and 20 µM. | No significant effect on proliferation. | [3] |
| VEGF-Induced Migration | Significantly suppressed migration. | Significantly suppressed migration. | Significantly suppressed migration, although it did not affect proliferation or tube formation. | [1][3] |
| VEGF-Induced Tube Formation | Significantly disrupted tube formation. | Significantly disrupted tube formation. | No significant effect on tube formation. | [1][2] |
Key Findings:
-
Shikonin emerges as the most potent inhibitor of VEGF-induced proliferation and demonstrates strong inhibitory effects on migration and tube formation.[1][3]
-
Acetylshikonin also effectively inhibits migration and tube formation, though it has a milder effect on proliferation compared to shikonin.[1][3]
-
Isobutyroylshikonin shows a distinct profile, significantly inhibiting cell migration without a notable impact on proliferation or tube formation.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the anti-angiogenic effects of shikonin derivatives.
HUVEC Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial cell growth medium.
-
Cell Attachment: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of shikonin, acetylshikonin, or isobutyroylshikonin, along with VEGF (typically 10 ng/mL) to induce proliferation. Include a control group with VEGF alone.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the VEGF-treated control.
HUVEC Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow them to confluence.
-
Wound Creation: Create a scratch in the confluent monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing VEGF (10 ng/mL) and the desired concentrations of the shikonin derivatives.
-
Image Acquisition: Capture images of the wound at 0 hours and after a specified time (e.g., 12 or 24 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure. The inhibitory effect is determined by comparing the wound closure in treated groups to the VEGF-treated control group.
HUVEC Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Plate Coating: Coat a 96-well plate with Matrigel (a basement membrane extract) and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs (1.5 x 10⁴ cells/well) onto the Matrigel-coated plate in a medium containing VEGF (10 ng/mL) and the shikonin derivatives at various concentrations.
-
Incubation: Incubate the plate for 6-18 hours at 37°C.
-
Image Acquisition: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and total mesh area using image analysis software.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating the anti-angiogenic effects of shikonin derivatives.
Mechanism of Action: Targeting the VEGF Signaling Pathway
VEGF exerts its pro-angiogenic effects by binding to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation, migration, and survival. Shikonin and its derivatives have been shown to interfere with this signaling cascade at multiple points.
Studies have indicated that shikonin can inhibit the phosphorylation of VEGFR-2, which is a critical step in the activation of the downstream signaling pathways.[4] Furthermore, shikonin has been found to suppress the PI3K/Akt and JAK2/STAT3 signaling pathways, both of which are crucial for endothelial cell function and angiogenesis.[4][5][6][7] The downregulation of urokinase-type plasminogen activator (uPA) by all three derivatives also contributes to their anti-angiogenic effects, as uPA is involved in the degradation of the extracellular matrix, a necessary step for cell migration and invasion.[1]
Caption: VEGF signaling pathway and points of inhibition by shikonin and its derivatives.
Conclusion
This comparative analysis demonstrates that shikonin and its derivatives, acetylshikonin and isobutyroylshikonin, are effective inhibitors of VEGF-induced angiogenesis, albeit with distinct efficacy profiles. Shikonin exhibits the most potent and broad-spectrum anti-angiogenic activity by inhibiting endothelial cell proliferation, migration, and tube formation. Acetylshikonin is also a strong inhibitor of migration and tube formation. Isobutyroylshikonin's activity is more specific to inhibiting cell migration. Their mechanism of action involves the inhibition of key signaling molecules in the VEGF pathway, including VEGFR-2, PI3K/Akt, and JAK2/STAT3. These findings underscore the potential of shikonin and its derivatives as lead compounds for the development of novel anti-angiogenic therapies. Further in vivo studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Shikonin, acetylshikonin, and isobutyroylshikonin inhibit VEGF-induced angiogenesis and suppress tumor growth in lewis lung carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-angiogenic effect of Shikonin in rheumatoid arthritis by downregulating PI3K/AKT and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceasia.org [scienceasia.org]
- 6. Shikonin suppresses IL-17-induced VEGF expression via blockage of JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shikonin inhibits proliferation, migration, invasion and promotes apoptosis in NCI-N87 cells via inhibition of PI3K/AKT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling DL-Acetylshikonin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling DL-Acetylshikonin, a bioactive compound with potential cytotoxic properties. The following procedural guidance outlines operational and disposal plans to minimize risk and ensure best practices in the laboratory.
Despite a non-hazardous classification on one available Safety Data Sheet (SDS), the known biological activities of shikonin and its derivatives as cytotoxic agents necessitate handling this compound with significant caution. It is prudent to manage this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to prevent exposure through inhalation, skin contact, or ingestion.
Primary PPE:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended. The outer glove should be worn over the cuff of the lab coat, and the inner glove underneath. Gloves should be changed immediately if contaminated or damaged.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn to protect the eyes from splashes or aerosols.
-
Lab Coat: A disposable, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is essential.
-
Respiratory Protection: When handling the powdered form of the compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95) should be used.
Additional PPE for High-Risk Procedures:
-
Shoe Covers: Disposable shoe covers should be worn in areas where this compound is handled.
-
Head Covering: A disposable cap should be used to prevent contamination of hair.
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to cleanup, is critical for minimizing exposure.
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Surface Protection: The work surface should be covered with a disposable, plastic-backed absorbent pad to contain spills. This pad should be disposed of as cytotoxic waste after use.
-
Pre-weighing: If possible, purchase the compound in pre-weighed vials to avoid opening the primary container for weighing. If weighing is necessary, it must be done in a containment device.
During the Experiment:
-
Avoid Bare Hand Contact: Never handle "cytotoxic" or "caution" labeled medications with bare hands.[1] Always wear disposable gloves.[1]
-
Minimize Aerosol Generation: Use techniques that minimize the generation of dust or aerosols. For example, when dissolving the compound, add the solvent slowly to the powder.
-
Transport: When moving DL-Acetylshokonin within the laboratory, it should be in a clearly labeled, sealed, and shatter-proof secondary container.
Cleanup:
-
Decontamination: At the end of the procedure, all surfaces and equipment that may have come into contact with this compound should be decontaminated. A suitable cleaning agent, such as a detergent solution, should be used.
-
Hand Washing: Hands should be thoroughly washed with soap and water before and after handling the compound, even after wearing gloves.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and pipette tips, are considered cytotoxic waste.
-
This waste must be segregated from other laboratory waste streams.
Waste Containers:
-
Cytotoxic waste should be placed in clearly labeled, leak-proof, and puncture-resistant containers. These containers are often color-coded (e.g., purple) to indicate cytotoxic contents.
-
Sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.
Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. High-temperature incineration is the required method for destroying cytotoxic compounds.
Quantitative Safety Data
| Safety Parameter | Value for this compound | General Guidance for Cytotoxic Compounds |
| Permissible Exposure Limit (PEL) | Not Established | Follow internal guidelines for potent compounds. |
| Occupational Exposure Limit (OEL) | Not Established | Handle in a manner to minimize any exposure. |
| LD50 (Lethal Dose, 50%) | Not Established | Assume high toxicity. |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
